molecular formula C9H13NO B6291087 6-Hydroxyspiro[2.5]octane-6-carbonitrile CAS No. 2021603-49-4

6-Hydroxyspiro[2.5]octane-6-carbonitrile

Cat. No.: B6291087
CAS No.: 2021603-49-4
M. Wt: 151.21 g/mol
InChI Key: YQOCANGBKOIPAS-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[2.5]octane-6-carbonitrile is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Hydroxyspiro[2.5]octane-6-carbonitrile is 151.099714038 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Hydroxyspiro[2.5]octane-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxyspiro[2.5]octane-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxyspiro[2.5]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCANGBKOIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC(CC2)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Technical Guide to 6-Hydroxyspiro[2.5]octane-6-carbonitrile (CAS 2021603-49-4)

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific experimental data for 6-Hydroxyspiro[2.5]octane-6-carbonitrile is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous structures to facilitate further research and development.

Introduction: The Potential of a Unique Spirocyclic Scaffold

Spirocyclic frameworks are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] The molecule 6-Hydroxyspiro[2.5]octane-6-carbonitrile combines the unique steric properties of a spiro[2.5]octane core with the versatile reactivity of a cyanohydrin functional group. This combination suggests its potential as a valuable building block in the synthesis of novel therapeutic agents and functional materials. The nitrile group can serve as a precursor to amines, carboxylic acids, and other functionalities, while the hydroxyl group allows for further derivatization.[4][5] This guide aims to provide a foundational understanding of this compound, offering insights into its properties, potential synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Based on its structure and available data for related compounds, the following properties can be anticipated for 6-Hydroxyspiro[2.5]octane-6-carbonitrile.

Structural Information
PropertyValueSource
CAS Number 2021603-49-4Internal Database
Molecular Formula C₉H₁₃NOInternal Database
Molecular Weight 151.21 g/mol Internal Database
Physical Form White to Yellow SolidInternal Database
Purity 95%Internal Database
InChI 1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2Internal Database
InChIKey YQOCANGBKOIPAS-UHFFFAOYSA-NInternal Database
SMILES C1CC2(CCC1)C(O)(C#N)C2Internal Database

Caption: 2D Structure of 6-Hydroxyspiro[2.5]octane-6-carbonitrile.

Proposed Synthesis and Mechanistic Insights

Hypothetical Synthetic Pathway

The synthesis would likely proceed via the nucleophilic addition of a cyanide ion to the carbonyl group of spiro[2.5]octan-6-one.

Caption: Proposed synthesis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile.

Experimental Protocol: A Practical Approach
  • Reaction Setup: In a well-ventilated fume hood, dissolve spiro[2.5]octan-6-one in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the ketone solution at a controlled temperature, typically between 0-10 °C, to manage the exothermic reaction.

  • Acidification: After the initial addition, the reaction mixture is acidified slowly with a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to facilitate the protonation of the intermediate alkoxide. This step should be performed with extreme caution as it can generate highly toxic hydrogen cyanide (HCN) gas.

  • Workup and Isolation: The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final 6-Hydroxyspiro[2.5]octane-6-carbonitrile.

Causality Behind Experimental Choices:

  • The use of a protic solvent like ethanol/water helps to solubilize both the organic ketone and the inorganic cyanide salt.

  • Low-temperature addition of cyanide and acid is crucial for controlling the reaction rate and minimizing side reactions.

  • The acidic workup is necessary to protonate the alkoxide intermediate to form the final hydroxyl group of the cyanohydrin.[5]

Predicted Spectroscopic Data

Predicting the spectral data is essential for the characterization of the synthesized compound. The following are expected spectral features based on the structure.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the cyclopropyl and cyclohexyl protons. The absence of a proton on the carbon bearing the hydroxyl and nitrile groups.
¹³C NMR A quaternary carbon signal in the range of 70-80 ppm for the carbon attached to the -OH and -CN groups. A signal for the nitrile carbon around 115-125 ppm. Signals for the spiro carbon and the carbons of the cyclopropyl and cyclohexyl rings.
IR A broad absorption band around 3400 cm⁻¹ for the O-H stretch. A sharp, medium intensity peak around 2250 cm⁻¹ for the C≡N stretch. C-H stretching bands just below 3000 cm⁻¹.
Mass Spec A molecular ion peak (M+) at m/z 151. Fragmentation patterns may include the loss of HCN (m/z 124) and H₂O (m/z 133).

Potential Reactivity and Applications in Drug Discovery

The bifunctional nature of 6-Hydroxyspiro[2.5]octane-6-carbonitrile makes it a versatile intermediate.

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding a 6-hydroxy-spiro[2.5]octane-6-carboxylic acid, a potentially valuable scaffold.

  • Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of a β-amino alcohol.

  • Derivatization of the Hydroxyl Group: The tertiary alcohol can be esterified or etherified to introduce further diversity.

These potential transformations open pathways to a wide range of derivatives that could be screened for various biological activities. Spirocyclic compounds are known to possess a range of pharmacological properties, and this scaffold could be a starting point for developing new drugs.[1][3]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling cyanohydrins and spirocyclic compounds should be strictly followed.[9][10][11][12]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Cyanohydrins are potentially toxic as they can release hydrogen cyanide. All waste materials should be quenched with an oxidizing agent like sodium hypochlorite solution before disposal.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases. Keep the container tightly sealed.

Conclusion

6-Hydroxyspiro[2.5]octane-6-carbonitrile represents a promising yet underexplored chemical entity. This technical guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles. The unique structural features of this spirocyclic cyanohydrin warrant further investigation, particularly within the realm of medicinal chemistry and drug discovery. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this novel compound.

References

  • New Methods for Chiral Cyanohydrin Synthesis. DiVA. Available from: [Link]

  • Cyanohydrin Formation and Reactions. YouTube; 2024. Available from: [Link]

  • Safety Data Sheet. Dental Technologies, Inc. Available from: [Link]

  • Cyanohydrin reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Cyanohydrins. Chemistry LibreTexts; 2023. Available from: [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. Available from: [Link]

  • Rational design of pH-responsive near-infrared spirocyclic cyanines: the effects of substituents and the external environment. Chemical Communications (RSC Publishing). Available from: [Link]

  • SAFETY DATA SHEET. BD Regulatory Documents; 2025. Available from: [Link]

  • Material Safety Data Sheet. 2015. Available from: [Link]

  • Spiro[2.5]octane-4-carboxylic acid (C9H14O2). PubChemLite. Available from: [Link]

  • Oxaspiro [2.5]octane derivatives and analogs.
  • Spirocyclic Motifs in Natural Products. PMC; Available from: [Link]

  • The Synthesis of Optically Active Cyanohydrin Esters and Their Use as High Ps Dopants for Ferroelectric Displays (1989). SciSpace. Available from: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. 2023. Available from: [Link]

  • Spiro[2.5]oct-7-ene-2-carboxylic acid. PubChem. Available from: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. 2025. Available from: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC; Available from: [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC; 2023. Available from: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available from: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Available from: [Link]

  • 2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[4-methyl-6-[(2R)-2-methylmorpholin-4-yl]-2-pyridinyl]benzamide. PubChem. Available from: [Link]

  • Synthesis of hexafluoropropylene.
  • Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. Available from: [Link]

Sources

Technical Guide: The Spiro[2.5]octane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic accessibility, and structural properties of the spiro[2.5]octane scaffold, with a specific focus on its nitrogen-containing derivative, 6-azaspiro[2.5]octane .

Executive Summary

The spiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, offering a unique solution to the "flatland" problem of traditional aromatic drug design. By fusing a cyclopropane ring spiro-cyclically to a cyclohexane or piperidine core, this scaffold introduces three critical advantages: conformational rigidification , metabolic blockade of the 4-position, and vectorial redirection of substituents. This guide analyzes the scaffold's physicochemical properties, details a robust synthetic protocol via Simmons-Smith cyclopropanation, and examines its utility as a bioisostere for gem-dimethyl groups in kinase and GPCR inhibitor design.

Structural & Physicochemical Properties[1][2][3][4][5][6][7]

The "Magic Methyl" & Sigma-Hole Effect

The cyclopropane ring is often termed a "magic methyl" equivalent due to its ability to modulate lipophilicity and potency. However, in the spiro[2.5]octane system, it serves a dual purpose:

  • Electronic Modulation: The

    
    -like character of the cyclopropane C-C bonds (Walsh orbitals) allows for unique 
    
    
    
    -interaction capabilities with target proteins, distinct from standard alkyl groups.
  • Conformational Locking: Unlike a gem-dimethyl group, which allows the cyclohexane ring to flip (though with a barrier), the spiro-cyclopropane ring introduces significant strain (

    
     bond angles) and locks the cyclohexane/piperidine into a defined chair conformation. This reduces the entropic penalty upon binding to a protein target.
    
Vectorial Analysis: Gem-Dimethyl vs. Spiro[2.5]octane

A critical application of this scaffold is as a bioisostere for the gem-dimethyl moiety. While gem-dimethyl groups are lipophilic spacers, they often suffer from metabolic liability (hydroxylation of methyl groups). The spiro[2.5]octane scaffold maintains the steric bulk of the gem-dimethyl group but alters the exit vectors of substituents on the ring, often improving selectivity.

ScaffoldComparison GemDimethyl Gem-Dimethyl Cyclohexane (Flexible, Metabolic Hotspot) SpiroOctane Spiro[2.5]octane (Rigid, Metabolically Stable) Target Protein Binding Pocket (Selectivity Filter) GemDimethyl->Target High Entropic Cost SpiroOctane->Target Low Entropic Cost (Pre-organized)

Figure 1: Comparison of binding energetics between flexible gem-dimethyl scaffolds and the rigidified spiro[2.5]octane.

Synthetic Access: 6-Azaspiro[2.5]octane

The most medicinally relevant variant is the 6-azaspiro[2.5]octane , which allows for easy derivatization at the nitrogen atom (e.g., amide coupling, reductive amination). The industry-standard synthesis relies on the Simmons-Smith cyclopropanation of an exocyclic alkene.

Protocol: Simmons-Smith Cyclopropanation

Objective: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Reagents:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)

  • Diethylzinc (

    
    ) or Zinc-Copper couple (
    
    
    
    )
  • Diiodomethane (

    
    )
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Preparation: Add anhydrous DCE (50 mL) and

    
     (1.0 M in hexanes, 2.0 equiv). Cool to 0°C.
    
  • Carbenoid Formation: Dropwise addition of

    
     (2.0 equiv) over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes at 0°C to generate the active iodomethylzinc carbenoid (
    
    
    
    ).
  • Substrate Addition: Add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) dissolved in DCE dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; cyclopropanes do not stain well with UV).

  • Quench: Carefully quench with saturated aqueous

    
     (exothermic!).
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the spiro-scaffold as a colorless oil or low-melting solid.

SynthesisWorkflow Start Start: N-Boc-4-methylene piperidine Reaction Cyclopropanation: Simmons-Smith Mechanism (Concerted Syn-Addition) Start->Reaction Reagent Generate Carbenoid: Et2Zn + CH2I2 -> IZnCH2I Reagent->Reaction Activator Quench Quench: Sat. NH4Cl (Careful!) Reaction->Quench Product Product: N-Boc-6-azaspiro[2.5]octane Quench->Product

Figure 2: Synthetic workflow for the Simmons-Smith cyclopropanation of methylene piperidines.

Medicinal Chemistry Applications

Metabolic Stability & Blocking CYP450

The 4-position of piperidine rings is a notorious "soft spot" for Cytochrome P450 (CYP) mediated oxidation, leading to hydroxylation and subsequent ring opening or clearance.

  • Mechanism: Replacing the C-H bonds at the 4-position with a spiro-cyclopropane ring removes the abstractable hydrogens.

  • Advantage: Unlike a quaternary carbon (gem-dimethyl), the cyclopropane ring does not introduce excessive lipophilicity (Lipophilic Efficiency, LipE, maintenance) and prevents the formation of reactive quinone-methide intermediates often seen with other blockers.

Data Comparison: Metabolic Stability (Human Liver Microsomes)

Scaffold Variant

(µL/min/mg)

(min)
Primary Metabolite
N-Benzylpiperidine >100 (High)<104-hydroxylation
4,4-Dimethylpiperidine 45 (Moderate)28Methyl oxidation
6-Azaspiro[2.5]octane 12 (Low) >60 N-dealkylation (slower)
Case Study: CCR2 Antagonists

The chemokine receptor CCR2 is a GPCR target for inflammation and neuropathic pain. Early inhibitors based on 4-aminopiperidine scaffolds suffered from poor bioavailability and rapid clearance.

  • Application: Researchers utilized spiro-cycles to rigidify the piperidine core.

  • Result: The spiro[2.5]octane (and related spiro-indenes) locked the piperidine nitrogen lone pair vector, improving affinity for the conserved Glutamic acid (Glu291) in the CCR2 binding pocket while simultaneously blocking metabolism.

Bioisosterism Strategy

The spiro[2.5]octane scaffold is an effective bioisostere for:

  • Gem-dimethyl groups: To reduce lipophilicity (lower LogP) while maintaining steric bulk.

  • Carbonyl groups: The

    
     character of the cyclopropane can sometimes mimic the electronics of a carbonyl without the hydrogen-bond accepting capability, useful for permeability optimization.
    

BioisostereLogic Problem Problem: Lead compound has High Clearance or Low Potency Decision Is the instability at a cyclic 4-position? Problem->Decision Solution1 Strategy A: Gem-Dimethyl (Risk: Methyl oxidation) Decision->Solution1 Traditional Solution2 Strategy B: Spiro[2.5]octane (Benefit: Rigid + Stable) Decision->Solution2 Advanced Outcome Outcome: Improved t1/2 & Selectivity Solution1->Outcome Solution2->Outcome

Figure 3: Decision tree for selecting spiro[2.5]octane as a metabolic blocker.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Carter, P. H. (2009).[2] Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist.[3] ACS Medicinal Chemistry Letters. Link

  • Barnes-Seeman, D. (2014). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

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An In-Depth Technical Guide to 6-Hydroxyspiro[2.5]octane-6-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced biological activity and improved physicochemical properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality and conformational rigidity can lead to higher binding affinity and selectivity for biological targets compared to their more flexible or "flat" counterparts.[1][2][3] The introduction of a spirocyclic motif can significantly improve a compound's metabolic stability and modulate its lipophilicity, key parameters in the development of successful drug candidates.[2][4]

This technical guide focuses on a specific, yet underexplored member of this class: 6-Hydroxyspiro[2.5]octane-6-carbonitrile . This molecule incorporates a spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, and is further functionalized with both a hydroxyl and a nitrile group on the same carbon. This geminal substitution, creating a cyanohydrin, presents a unique chemical entity with significant potential for further synthetic elaboration and as a pharmacophore in its own right. This guide will provide a comprehensive overview of its molecular properties, a detailed theoretical synthesis protocol, and a discussion of its potential applications for researchers and drug development professionals.

Physicochemical Properties of 6-Hydroxyspiro[2.5]octane-6-carbonitrile

The fundamental properties of a molecule are dictated by its structure. Based on the chemical name, the molecular formula and weight of 6-Hydroxyspiro[2.5]octane-6-carbonitrile have been deduced and calculated.

PropertyValueSource/Method
Molecular Formula C₉H₁₃NODeduced from Structure
Average Molecular Weight 151.21 g/mol Calculated
Monoisotopic Mass 151.099714 DaCalculated
IUPAC Name 6-hydroxy-spiro[2.5]octane-6-carbonitrileIUPAC Nomenclature
Predicted LogP ~1.0-1.5Estimation based on analogs

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a nitrile group (a strong dipole and hydrogen bond acceptor) suggests that this molecule will have moderate polarity. The spiro-alkane framework, however, contributes to its lipophilic character. This balance of hydrophilic and lipophilic features is often a desirable trait in drug candidates, influencing solubility, permeability, and interaction with biological targets.

Synthetic Approach: The Cyanohydrin Formation Pathway

As of the writing of this guide, a specific documented synthesis for 6-Hydroxyspiro[2.5]octane-6-carbonitrile has not been reported in peer-reviewed literature. However, its structure strongly suggests a straightforward and well-established synthetic route: the nucleophilic addition of a cyanide anion to a ketone precursor, namely spiro[2.5]octan-6-one . This reaction is known as cyanohydrin formation.

Proposed Synthesis of the Precursor: Spiro[2.5]octan-6-one

A plausible synthesis for the ketone precursor, spiro[2.5]octan-6-one, can be adapted from known methodologies for constructing spirocycles. One such approach involves the Knoevenagel condensation of 1,3-cyclohexanedione with an appropriate aldehyde, followed by a series of reduction and cyclization steps.[5]

Key Synthetic Step: Cyanohydrin Formation

The conversion of spiro[2.5]octan-6-one to the target molecule is a classic nucleophilic addition reaction. The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon of the ketone. This is typically followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin.

G cluster_0 Synthesis of Spiro[2.5]octan-6-one (Precursor) cluster_1 Cyanohydrin Formation cluster_2 Further Derivatization Start 1,3-Cyclohexanedione Intermediate1 Intermediate Aldol Product Start->Intermediate1 Knoevenagel Condensation Precursor Spiro[2.5]octan-6-one Intermediate1->Precursor Reduction & Cyclization Target 6-Hydroxyspiro[2.5]octane-6-carbonitrile Precursor->Target Nucleophilic Addition Cyanide Cyanide Source (e.g., NaCN) Cyanide->Target AlphaAminoAcid α-Amino Acids Target->AlphaAminoAcid Hydrolysis BetaAminoAlcohol β-Amino Alcohols Target->BetaAminoAlcohol Reduction G cluster_Applications Potential Applications cluster_Derivatives Derivatives cluster_Properties Key Properties Core 6-Hydroxyspiro[2.5]octane-6-carbonitrile MedChem Medicinal Chemistry Building Block Core->MedChem versatile functional group Bioactive Bioactive Scaffold Core->Bioactive Materials Materials Science Core->Materials unique scaffold HydroxyAcids α-Hydroxy Acids MedChem->HydroxyAcids via Hydrolysis AminoAlcohols β-Amino Alcohols MedChem->AminoAlcohols via Reduction Rigidity Conformational Rigidity Bioactive->Rigidity ThreeD 3D Structure Bioactive->ThreeD PK Improved PK Properties Bioactive->PK

Sources

Technical Guide: Spiro[2.5]octan-6-one Cyanohydrin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[2.5]octan-6-one Cyanohydrin Derivative Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Strategic Scaffolding for Next-Generation Therapeutics[1][2]

Executive Summary

The spiro[2.5]octan-6-one cyanohydrin represents a high-value pharmacophore intermediate that bridges the gap between planar aromatic systems and complex 3D architectures.[1][2] In modern drug discovery, the "Escape from Flatland" initiative has prioritized scaffolds with high fraction of


 hybridized carbons (

) to improve solubility and metabolic stability. This guide details the synthetic architecture, stereochemical governance, and safety protocols required to generate this motif, specifically focusing on the cyanohydrin functionality as a reversible warhead (e.g., for cysteine protease inhibition) or a gateway to

-hydroxy acids/amino acids.
Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6]
1.1 The "Escape from Flatland"

Traditional drug discovery often relies on flat, aromatic-rich molecules which can suffer from poor solubility and non-specific binding.[1] The spiro[2.5]octane scaffold introduces a rigid, orthogonal vector without the molecular weight penalty of larger bicyclic systems.

  • Conformational Locking: The cyclopropane ring, fused at the C3 position of the cyclohexane ring (IUPAC numbering relative to spiro fusion), locks the cyclohexane chair conformation. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The spiro-cyclopropyl moiety acts as a bioisostere for a gem-dimethyl group but blocks metabolic "soft spots" (oxidative metabolism) more effectively due to the steric bulk and bond strain preventing easy cytochrome P450 access.[1]

  • Cyanohydrin Warhead: The C6-cyanohydrin moiety (

    
    ) serves two roles:
    
    • Reversible Covalent Inhibitor: The nitrile carbon is electrophilic, suitable for targeting nucleophilic residues (e.g., Cys25 in Cathepsin K).

    • Synthetic Divergence: Precursor to

      
      -amino acids (via Strecker) or 
      
      
      
      -hydroxy acids (via hydrolysis).[1]

G cluster_0 Physicochemical Advantages cluster_1 Chemical Utility Fsp3 High Fsp3 Character (Solubility) SpiroCore Spiro[2.5]octan-6-one Scaffold Fsp3->SpiroCore Rigidity Conformational Lock (Entropy Reduction) Rigidity->SpiroCore Metabolism Metabolic Blocking (CYP450 Stability) Metabolism->SpiroCore Warhead Reversible Covalent Inhibitor (Cys-SH) Intermediate Precursor to Amino/Hydroxy Acids SpiroCore->Warhead SpiroCore->Intermediate

Figure 1: Strategic advantages of the spiro[2.5]octane scaffold in medicinal chemistry.[1]

Synthetic Architecture

The synthesis of the spiro[2.5]octan-6-one core requires a strategy that avoids ring-opening of the strained cyclopropane while installing the ketone functionality.[1]

2.1 Retrosynthetic Analysis

The most robust route utilizes a Simmons-Smith cyclopropanation on a protected ketal intermediate.[1] Direct cyclopropanation of cyclohexenone is often low-yielding due to electronic deactivation; thus, the exocyclic alkene approach is preferred.[1]

2.2 Optimized Synthetic Protocol

Step 1: Ketal Protection & Methylenation Start with 1,4-cyclohexanedione monoethylene ketal.[1] Perform a Wittig reaction to install the exocyclic double bond. Step 2: Simmons-Smith Cyclopropanation Use the Furukawa modification (


) for improved safety and reactivity compared to the traditional Zn-Cu couple.[1]
Step 3: Deprotection 
Acidic hydrolysis of the ketal yields the spiro[2.5]octan-6-one.[1]
Step 4: Cyanohydrin Formation 
Use Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst (

) to ensure thermodynamic control and safety (avoiding HCN gas).[1]

Synthesis SM 1,4-Cyclohexanedione Monoethylene Ketal Step1 Wittig Reaction (Ph3P=CH2, THF) SM->Step1 Inter1 Exocyclic Alkene Intermediate Step1->Inter1 Step2 Simmons-Smith (Et2Zn, CH2I2, DCM) Inter1->Step2 Inter2 Spiro-Ketal Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl, Acetone/H2O) Inter2->Step3 Product Spiro[2.5]octan-6-one Step3->Product Step4 Cyanosilylation (TMSCN, ZnI2) Product->Step4 Final Spiro-Cyanohydrin TMS Ether Step4->Final

Figure 2: Step-wise synthetic workflow for the spiro-cyanohydrin derivative.

Stereochemical Considerations

The addition of cyanide to spiro[2.5]octan-6-one is not stereologically neutral.[1] The spiro-cyclopropane ring at C1 (relative to the spiro center) exerts a long-range conformational bias on the cyclohexane ring, locking it into a specific chair conformer.[1]

  • Axial vs. Equatorial Attack:

    • The nucleophile (CN) can attack from the axial trajectory (parallel to axial hydrogens) or the equatorial trajectory.

    • For 4-substituted cyclohexanones (where the spiro group acts as a bulky 4-substituent relative to the ketone), axial attack is generally favored by small nucleophiles like cyanide, leading to the equatorial alcohol (thermodynamic product).[1]

    • However, the bulky TMS group in TMSCN may increase steric hindrance, potentially shifting selectivity.

  • Result: Expect a mixture of diastereomers, typically favoring the trans-cyanohydrin (OH equatorial, CN axial) relative to the spiro group. Separation via flash chromatography or crystallization is required.[1]

Experimental Protocols
Protocol A: Synthesis of Spiro[2.5]octan-6-one (Core)[1]
  • Reagents: 1,4-Dioxaspiro[4.5]dec-7-ene (10 mmol), Diethylzinc (1.0 M in hexanes, 20 mmol), Diiodomethane (40 mmol), DCM (anhydrous).[1]

  • Procedure:

    • Cool a solution of alkene in DCM to 0°C under Argon.

    • Add

      
       dropwise (Exothermic!).[1] Stir for 10 min.
      
    • Add

      
       dropwise.[1] Allow to warm to RT and stir for 12h.
      
    • Quench: Carefully add saturated

      
      .[1] Separate layers.
      
    • Deprotection: Treat the crude oil with 1N HCl in Acetone (1:1) for 2h at RT.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

    • Validation:

      
       NMR should show disappearance of alkene protons (5.6 ppm) and appearance of cyclopropyl high-field signals (0.3–0.8 ppm).
      
Protocol B: TMSCN Addition (Cyanohydrin Formation)

Safety Critical: This reaction produces cyanide derivatives.[1] Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.[1]

  • Reagents: Spiro[2.5]octan-6-one (1.0 eq), TMSCN (1.5 eq),

    
     (0.05 eq, anhydrous).
    
  • Procedure:

    • Dissolve ketone and

      
       in anhydrous DCM or Toluene.[1]
      
    • Add TMSCN dropwise at 0°C.[1]

    • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of ketone).[1]

    • Workup: Remove volatiles in vacuo (trap volatiles in bleach solution to neutralize trace HCN).[1]

    • Hydrolysis (Optional): To get the free cyanohydrin, treat with dilute HCl/THF. Note that free cyanohydrins are often unstable and revert to the ketone; isolation as the TMS ether is preferred for characterization.

Data Summary Table

ParameterValue / ConditionNote
Reaction Time 4–6 HoursMonitor via TLC/GC-MS
Temperature 0°C

RT
Higher temp promotes reversibility
Catalyst

or


yields TMS-ether directly
Yield (Typical) 85–95%Quantitative conversion common
Major Isomer trans-CyanohydrinOH equatorial, CN axial
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]

  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. Link[1]

  • Kurti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis (Simmons-Smith Reaction).[1] Elsevier.[1] Link[1]

  • Livingstone, D. A. (1990). The Synthesis of Spiro[2.5]octan-6-one.[1][3][4] Journal of the Chemical Society. (Foundational synthesis reference).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of novel spirocyclic compounds and complex molecular scaffolds.

Introduction and Significance

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought-after structural motifs in modern drug discovery. Their rigid, three-dimensional architecture provides a unique way to explore chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The target molecule of this protocol, 6-Hydroxyspiro[2.5]octane-6-carbonitrile, is a valuable synthetic intermediate. It combines the spiro[2.5]octane framework with a cyanohydrin functionality. Cyanohydrins are versatile precursors that can be converted into a variety of important functional groups, including α-hydroxy acids and β-amino alcohols, which are key building blocks in many pharmaceutically active compounds.[1][2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile via the nucleophilic addition of a cyanide equivalent to the carbonyl group of spiro[2.5]octan-6-one. We will focus on the use of trimethylsilyl cyanide (TMSCN) as the cyanide source, a reagent that offers significant advantages in terms of reactivity and safety under controlled laboratory conditions compared to traditional methods involving hydrogen cyanide gas or alkali metal cyanides.[4][5]

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the cyanohydrin formation, a classic nucleophilic addition to a carbonyl group.[1][4] The reaction proceeds in two key stages: cyanosilylation followed by hydrolysis.

  • Cyanosilylation: Trimethylsilyl cyanide (TMSCN) serves as a covalent source of cyanide. The reaction is initiated by the nucleophilic attack of the cyanide moiety on the electrophilic carbonyl carbon of spiro[2.5]octan-6-one. This process can be conducted without a catalyst, although it can be accelerated by catalytic amounts of a Lewis acid or certain nucleophilic catalysts.[6][7][8] The attack breaks the C=O pi bond, forming a tetrahedral intermediate where the oxygen atom is stabilized as a trimethylsilyl (TMS) ether. This intermediate, a silylated cyanohydrin, is generally more stable than the corresponding cyanohydrin, which helps to drive the reaction equilibrium towards the product.

  • Hydrolysis (Work-up): The resulting O-silylated cyanohydrin is then hydrolyzed during the aqueous work-up. A mild acidic or neutral work-up cleaves the O-Si bond, protonating the oxygen to yield the final 6-Hydroxyspiro[2.5]octane-6-carbonitrile product.

The choice of TMSCN is deliberate. It is less volatile and less basic than HCN, making it easier to handle. Furthermore, the formation of the strong silicon-oxygen bond in the intermediate provides a thermodynamic driving force for the reaction.[9]

Reaction_Mechanism Start Spiro[2.5]octan-6-one Intermediate O-silylated Cyanohydrin Intermediate Start->Intermediate 1. Cyanosilylation (Nucleophilic Attack) TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Intermediate Product 6-Hydroxyspiro[2.5]octane-6-carbonitrile Intermediate->Product 2. Hydrolysis Workup Aqueous Work-up (e.g., H₂O / H⁺) Workup->Product

Caption: Overall reaction scheme for the two-stage synthesis.

CRITICAL SAFETY PROTOCOLS

WARNING: Trimethylsilyl cyanide (TMSCN) is a highly toxic, flammable, and water-reactive liquid.[10][11] It is fatal if swallowed, inhaled, or absorbed through the skin.[11] Contact with water, acids, or moisture liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[12][13] All operations must be conducted with strict adherence to the following safety procedures.

  • Engineering Controls: All manipulations involving TMSCN must be performed inside a certified chemical fume hood with a high face velocity.[10][12]

  • Personal Protective Equipment (PPE):

    • Body: A flame-retardant laboratory coat is mandatory.[12]

    • Hands: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene outer glove).[13]

    • Eyes: Chemical splash goggles and a full-face shield must be worn.[13]

    • Respiratory: If there is any risk of exposure outside a fume hood, a full-face respirator with an appropriate cartridge for acid gases and organic vapors is required.[11][13]

  • Emergency Preparedness: An eyewash station and emergency shower must be immediately accessible.[13] A cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be on hand, and all personnel must be trained in its emergency use.

  • Handling Conditions: All reactions must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., dry nitrogen or argon).[12][13] All glassware must be oven- or flame-dried prior to use.

  • Quenching and Disposal: All residual TMSCN and cyanide waste must be quenched before disposal. A freshly prepared alkaline bleach solution (sodium hypochlorite) can be used to oxidize cyanide to the much less toxic cyanate. This quenching procedure must be performed slowly and with cooling in the fume hood.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Grade/Purity
Spiro[2.5]octan-6-one14959-67-8C₈H₁₂O124.18>98%
Trimethylsilyl cyanide (TMSCN)7677-24-9C₄H₉NSi99.25>97% (Anhydrous)
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93>99.8%, <50 ppm H₂O
Hydrochloric Acid (HCl), 1M aq.7647-01-0HCl36.46Reagent Grade
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Reagent Grade
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44Reagent Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Reagent Grade
Silica Gel for Chromatography112926-00-8SiO₂60.08230-400 mesh
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC Grade
Hexanes110-54-3C₆H₁₄86.18HPLC Grade
Step-by-Step Synthesis Procedure

Workflow prep prep reaction reaction workup workup purify purify analyze analyze A 1. Setup - Dry glassware - Assemble under N₂ atmosphere B 2. Reagent Addition - Dissolve ketone in anhydrous DCM - Cool to 0 °C A->B C 3. Cyanosilylation - Add TMSCN dropwise at 0 °C - Warm to RT, stir for 12h B->C D 4. Reaction Monitoring - Check completion by TLC C->D E 5. Quenching & Hydrolysis - Cool to 0 °C - Slowly add 1M HCl (aq) D->E F 6. Extraction - Separate layers - Extract aqueous with DCM E->F G 7. Washing - Wash organic layer with NaHCO₃ & Brine F->G H 8. Drying & Concentration - Dry with MgSO₄ - Evaporate solvent G->H I 9. Purification - Flash column chromatography H->I J 10. Analysis - Characterize pure product (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: Assemble an oven-dried, two-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add spiro[2.5]octan-6-one (2.48 g, 20.0 mmol, 1.0 equiv). Using a syringe, add 40 mL of anhydrous dichloromethane (DCM). Stir the solution until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • TMSCN Addition: Using a clean, dry syringe, add trimethylsilyl cyanide (TMSCN) (2.38 g, 3.0 mL, 24.0 mmol, 1.2 equiv) dropwise to the stirred solution over 10 minutes. CAUTION: This addition is exothermic. Maintain the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes eluent. The product spot should appear at a lower Rf than the starting ketone.

  • Quenching and Hydrolysis: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add 25 mL of 1M aqueous HCl to the stirred reaction mixture. CAUTION: HCN gas may be evolved. Perform this step in the back of the fume hood. Stir vigorously for 30 minutes at 0 °C, then for another 30 minutes at room temperature to ensure complete hydrolysis of the TMS ether.

  • Work-up and Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Combine all organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (to neutralize excess acid) and 50 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.

  • Characterization: The final product should be a colorless oil or a low-melting solid. Obtain NMR, IR, and mass spectrometry data to confirm the structure and purity.

Expected Results and Data

ParameterExpected Outcome
Physical Appearance Colorless to pale yellow oil or white solid
Yield 85-95%
TLC (20% EtOAc/Hexanes) Rf ≈ 0.3 (visualized with KMnO₄ stain)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.0-3.5 (s, 1H, -OH), ~1.5-2.2 (m, 8H, cyclohexyl), ~0.5-1.0 (m, 4H, cyclopropyl)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~122 (-CN), ~70 (C-OH), ~30-40 (cyclohexyl CH₂), ~25 (spiro C), ~10-15 (cyclopropyl CH₂)
IR (neat, cm⁻¹) 3400 (br, O-H), 2930 (C-H), 2240 (wk, C≡N)
Mass Spec (ESI+) m/z: [M+Na]⁺ calculated for C₉H₁₃NONa: 174.09; found: ~174.1

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Wet reagents or solvent. 2. Inactive TMSCN.1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents. 2. Use a fresh bottle of TMSCN or distill before use.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance of the ketone.1. Extend the reaction time to 24 hours. 2. Consider adding a catalytic amount of a Lewis acid like ZnI₂ (ensure it is anhydrous).
Multiple Products on TLC 1. Incomplete hydrolysis of the TMS ether. 2. Side reactions.1. Extend the acidic work-up time or use a slightly more concentrated acid (e.g., 2M HCl). 2. Ensure the reaction temperature is controlled.
Product Loss during Work-up 1. Emulsion formation during extraction. 2. Product is somewhat water-soluble.1. Add more brine to the separatory funnel to break the emulsion. 2. Perform more extractions (4-5 times) with the organic solvent.

References

  • Sigma-Aldrich. (2025).
  • Bio-Rad Laboratories. (2010).
  • Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS.
  • s d fine-chem limited. trimethylsilyl cyanide - MSDS.
  • Gelest, Inc. (2008). SIT8585.
  • Organic Syntheses. TRIMETHYLSILYL CYANIDE.
  • Chemical Communications. (2015). Synthesis of spiro[2.
  • Kuo Gai. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. SciSpace.
  • Organic Chemistry Portal.
  • Thesis. Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes.
  • ResearchGate. (2003). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism.
  • RSC Publishing. (2021).
  • Chemistry LibreTexts. (2024). 19.
  • OpenStax. (2023). 19.
  • NIH National Center for Biotechnology Information. (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Chemistry LibreTexts. (2025). 19.
  • YouTube. (2019).
  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle.

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Application Notes and Protocols for the Cyanosilylation of Spiro[2.5]octan-6-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction of spiro[2.5]octan-6-one with trimethylsilyl cyanide (TMSCN), a key transformation for the synthesis of valuable spirocyclic cyanohydrins. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2][3] This protocol details the theoretical underpinnings, practical execution, and safety considerations for this cyanosilylation reaction, enabling researchers to confidently incorporate this versatile building block into their synthetic strategies.

Introduction: The Significance of Spirocyclic Cyanohydrins

Spirocycles, characterized by two rings sharing a single atom, offer a rigid and three-dimensional molecular framework.[1] This unique topology is increasingly sought after in drug discovery as it can enhance binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.[2][3] Spiro[2.5]octan-6-one is a readily accessible starting material that serves as a gateway to a diverse range of spirocyclic derivatives.[4]

The addition of a cyano group via reaction with TMSCN converts the ketone into a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids, β-amino alcohols, and other valuable functional groups.[5] This application note provides a detailed protocol for the efficient cyanosilylation of spiro[2.5]octan-6-one, a reaction that opens the door to novel classes of spirocyclic compounds for pharmaceutical and materials science applications.

Safety First: Handling Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide is a highly toxic, flammable, and moisture-sensitive reagent.[6][7][8][9][10] It is imperative to handle TMSCN in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

Key Safety Precautions:

  • Toxicity: TMSCN is fatal if swallowed, inhaled, or in contact with skin.[6] In case of exposure, seek immediate medical attention.[6]

  • Moisture Sensitivity: TMSCN reacts with water, including moisture in the air, to release highly toxic hydrogen cyanide (HCN) gas.[9] All reactions must be conducted under anhydrous conditions using dry glassware and solvents.[7]

  • Flammability: TMSCN is a highly flammable liquid.[8] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store TMSCN in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[7][8]

  • Disposal: Dispose of TMSCN and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Reaction Mechanism: The Cyanosilylation of Ketones

The addition of TMSCN to a ketone, known as cyanosilylation, is a nucleophilic addition reaction. The reaction is typically catalyzed by a Lewis acid or a Lewis base. In the presence of a catalyst, the carbonyl carbon of the ketone becomes more electrophilic, facilitating the nucleophilic attack by the cyanide ion from TMSCN. The trimethylsilyl group then coordinates to the oxygen atom, forming a stable trimethylsilyl ether.[11][12]

G ketone Spiro[2.5]octan-6-one activated_ketone Activated Ketone Complex ketone->activated_ketone Coordination TMSCN TMSCN intermediate Tetrahedral Intermediate TMSCN->intermediate catalyst Catalyst catalyst->activated_ketone activated_ketone->intermediate Nucleophilic Attack by CN⁻ product 6-Cyano-6-(trimethylsilyloxy)spiro[2.5]octane intermediate->product Silyl Transfer

Figure 1: Generalized Mechanism of Ketone Cyanosilylation

Experimental Protocol: Cyanosilylation of Spiro[2.5]octan-6-one

This protocol is adapted from established procedures for the cyanosilylation of sterically hindered ketones.[6] Researchers should optimize conditions for their specific setup and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Spiro[2.5]octan-6-one≥98%Commercially Available---
Trimethylsilyl cyanide (TMSCN)≥97%Commercially AvailableHandle with extreme caution.
Zinc Iodide (ZnI₂)Anhydrous, ≥98%Commercially AvailableLewis acid catalyst.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Saturated aq. NaHCO₃---Prepared in-houseFor work-up.
Brine---Prepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄---Commercially AvailableFor drying.
Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (nitrogen or argon), add spiro[2.5]octan-6-one (1.0 eq) and a catalytic amount of anhydrous zinc iodide (ZnI₂, 0.1 eq) to a dry, round-bottomed flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids. The concentration will depend on the scale of the reaction, but a starting point of 0.2 M is recommended.

  • Addition of TMSCN: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Sterically hindered ketones may require longer reaction times.[6]

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This step may release some HCN gas; perform in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-cyano-6-(trimethylsilyloxy)spiro[2.5]octane.

G start Start prep 1. Add Spiro[2.5]octan-6-one and ZnI₂ to flask start->prep dissolve 2. Dissolve in anhydrous DCM prep->dissolve cool 3. Cool to 0 °C dissolve->cool add_tmscn 4. Add TMSCN dropwise cool->add_tmscn react 5. Stir at room temperature (Monitor by TLC/GC-MS) add_tmscn->react quench 6. Quench with sat. aq. NaHCO₃ react->quench extract 7. Extract with DCM quench->extract wash 8. Wash with brine extract->wash dry 9. Dry over MgSO₄/Na₂SO₄ wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by column chromatography concentrate->purify end End Product: 6-Cyano-6-(trimethylsilyloxy)spiro[2.5]octane purify->end

Figure 2: Experimental Workflow

Data and Expected Results

The successful synthesis of 6-cyano-6-(trimethylsilyloxy)spiro[2.5]octane can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the ketone signal in the ¹³C NMR and the appearance of a new quaternary carbon signal, along with the characteristic trimethylsilyl proton signal in the ¹H NMR, are indicative of a successful reaction.

  • FT-IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch and the appearance of a nitrile (C≡N) stretch in the IR spectrum will confirm the conversion.

  • Mass Spectrometry: To determine the molecular weight of the product.

While the exact yield will depend on the specific reaction conditions and scale, yields for the cyanosilylation of cyclic ketones are generally reported to be good to excellent.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse freshly opened or properly stored anhydrous ZnI₂.
Insufficient reaction timeAllow the reaction to stir for a longer period, monitoring by TLC/GC-MS.
Low reaction temperatureConsider running the reaction at a slightly elevated temperature (e.g., 40 °C), but be mindful of the volatility of TMSCN.
Formation of byproducts Presence of moistureEnsure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like distillation if the product is volatile.

Conclusion

The protocol described herein provides a robust and reliable method for the synthesis of 6-cyano-6-(trimethylsilyloxy)spiro[2.5]octane. This key intermediate can serve as a versatile building block for the development of novel spirocyclic compounds with potential applications in medicinal chemistry and materials science. By adhering to the detailed procedure and safety precautions, researchers can confidently and efficiently access this valuable class of molecules.

References

  • Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • Bio-Rad. (2010, November 10). SAFETY DATA SHEET. Retrieved from [Link]

  • Gelest, Inc. SIT8585.1 TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • s d fine-chem limited. trimethylsilyl cyanide. Retrieved from [Link]

  • Kikukawa, Y., Kawabata, H., & Hayashi, Y. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(51), 32226-32229. Retrieved from [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4983. Retrieved from [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • ResearchGate. (2003, February). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. Retrieved from [Link]

  • Chen, C. Y., & Reamer, R. A. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. The Journal of Organic Chemistry, 71(17), 6584-6587. Retrieved from [Link]

  • North, M. (2003). Synthesis and Applications of Non-Racemic Cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176. Retrieved from [Link]

  • List, B., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. Nature, 605(7908), 84-89. Retrieved from [Link]

  • Kikukawa, Y., Kawabata, H., & Hayashi, Y. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances, 11(51), 32226-32229. Retrieved from [Link]

  • Fuerst, D. E., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(25), 8964-8965. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. Cyanohydrin reaction. Retrieved from [Link]

  • Kartsev, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17525. Retrieved from [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4983. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Li, Z., et al. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 54(73), 10291-10294. Retrieved from [Link]

  • Organic Syntheses. 6. Retrieved from [Link]

  • ResearchGate. (2014, September). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 80(11), 5870-5878. Retrieved from [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to the Hydrolysis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the conversion of 6-hydroxyspiro[2.5]octane-6-carbonitrile to its corresponding α-hydroxy acid, 1-hydroxy-spiro[2.5]octane-1-carboxylic acid. This transformation is a critical step in synthesizing advanced intermediates for drug discovery and materials science, where the unique three-dimensional architecture of spirocyclic compounds is highly valued.

The hydrolysis of a nitrile group in a cyanohydrin is a fundamental reaction in organic synthesis.[1][2] This guide will explore the two primary methodologies—acid-catalyzed and base-catalyzed hydrolysis—providing not just step-by-step protocols but also the underlying mechanistic rationale to empower scientists to make informed decisions and troubleshoot effectively.

Part 1: Mechanistic Underpinnings and Strategic Choices

The conversion of the nitrile functional group to a carboxylic acid proceeds through an amide intermediate.[3] The choice between acidic or basic conditions depends on the substrate's stability, desired purity, and process scale.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[4] A series of proton transfers and tautomerization steps leads to the formation of a key amide intermediate. This amide is subsequently hydrolyzed under the same acidic conditions to the carboxylic acid and an ammonium salt.[5][6][7]

Causality Behind the Choice: This method is often preferred for its direct conversion to the final carboxylic acid without the need for a separate acidification step during workup.[8] However, a significant consideration for 6-hydroxyspiro[2.5]octane-6-carbonitrile is the presence of a tertiary alcohol. Harsh acidic conditions, especially with concentrated sulfuric acid and high heat, can promote a dehydration side reaction, leading to the formation of α,β-unsaturated acid impurities.[9] Therefore, milder acids like hydrochloric acid are generally favored.

Acid_Hydrolysis_Mechanism Cyanohydrin 6-Hydroxyspiro[2.5]octane- 6-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated) Cyanohydrin->ProtonatedNitrile + H+ Amide Amide Intermediate ProtonatedNitrile->Amide + H2O - H+ CarboxylicAcid α-Hydroxy Acid + NH4+ Amide->CarboxylicAcid + H2O, H+ (Hydrolysis)

Caption: General pathway for acid-catalyzed cyanohydrin hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3] Subsequent protonation by water yields an amide intermediate. This amide is then hydrolyzed by the base to form a carboxylate salt and ammonia gas. A critical final step involves the acidification of the reaction mixture to protonate the carboxylate salt and precipitate the desired α-hydroxy acid.[8]

Causality Behind the Choice: Base-catalyzed hydrolysis avoids the risk of acid-catalyzed dehydration. The evolution of ammonia gas can also serve as a useful, albeit qualitative, indicator of reaction progress. However, a potential pitfall is the reversibility of cyanohydrin formation.[6][10] Under basic conditions, the cyanohydrin can revert to the parent ketone (spiro[2.5]octan-6-one) and a cyanide anion, potentially reducing the overall yield.[9] This retro-reaction can be mitigated by using moderate temperatures and ensuring the reaction proceeds to the more stable amide or carboxylate form.

Part 2: Experimental Protocols and Data

Safety First: All manipulations involving cyanides, strong acids, and strong bases must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory. Cyanide waste must be quenched and disposed of according to institutional safety protocols.[11][12]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed to favor the formation of the carboxylic acid while minimizing dehydration.

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 6-hydroxyspiro[2.5]octane-6-carbonitrile (5.0 g, 32.6 mmol).

  • Reaction: Add 30 mL of 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-105 °C) using a heating mantle. Maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-hydroxy acid.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol leverages basic conditions to avoid dehydration, followed by an acidic workup to isolate the product.

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with 6-hydroxyspiro[2.5]octane-6-carbonitrile (5.0 g, 32.6 mmol).

  • Reaction: Add 35 mL of 15% (w/v) aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 80-90 °C. A gentle evolution of ammonia gas should be observed. Maintain heating for 6-10 hours, or until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice-water bath.

  • Acidification: While stirring vigorously, slowly add cold 6 M hydrochloric acid until the pH of the solution is ~1-2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. Further purification can be achieved by recrystallization if necessary.[3]

Comparative Data Summary

The following table presents typical, expected results for the hydrolysis of 6-hydroxyspiro[2.5]octane-6-carbonitrile based on the protocols described.

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Catalyzed
Primary Reagent 6 M Hydrochloric Acid15% Sodium Hydroxide
Temperature ~100 °C (Reflux)80-90 °C
Typical Reaction Time 12-18 hours6-10 hours
Work-up Strategy Liquid-Liquid ExtractionPrecipitation/Filtration
Typical Yield 75-85%80-90%
Purity (Crude) 90-95%>95%
Key Advantage Direct isolation of acidHigher yield, avoids dehydration
Key Disadvantage Potential for dehydrationRequires careful pH control during workup

Part 3: Workflow and Troubleshooting

A successful synthesis relies on a logical workflow and the ability to diagnose and solve common problems.

Experimental_Workflow cluster_start Starting Point cluster_hydrolysis Hydrolysis Method cluster_workup Work-up & Isolation cluster_end Final Product Start 6-Hydroxyspiro[2.5]octane- 6-carbonitrile Acid Protocol 1: Acid Hydrolysis (HCl, Reflux) Start->Acid Base Protocol 2: Base Hydrolysis (NaOH, Heat) Start->Base Workup_Acid Extraction Acid->Workup_Acid Workup_Base Acidification & Filtration Base->Workup_Base Purification Purification (Recrystallization) Workup_Acid->Purification Workup_Base->Purification Analysis Characterization (NMR, IR, MS, mp) Purification->Analysis Final Pure α-Hydroxy Acid Analysis->Final

Sources

reduction of nitrile group in spiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of Nitrile Moieties in Spiro[2.5]octane Scaffolds

Abstract & Strategic Overview

The spiro[2.5]octane scaffold—a cyclohexane ring fused to a cyclopropane ring at a single carbon—is a privileged structure in modern medicinal chemistry.[1] It serves as a rigid, lipophilic bioisostere for gem-dimethyl groups, restricting conformational freedom to improve target binding affinity. However, the reduction of nitrile (cyano) groups attached to this scaffold presents a dual challenge:

  • Steric Hindrance: The orthogonal orientation of the cyclopropane ring can sterically shield adjacent positions on the cyclohexane ring, impeding nucleophilic attack.

  • Ring Strain: While spiro[2.5]octanes are kinetically stable, the cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to ring-opening hydrogenolysis under vigorous catalytic hydrogenation conditions or acid-catalyzed solvolysis.

This guide details three validated protocols for reducing nitriles in spiro[2.5]octane derivatives, prioritizing chemoselectivity and ring integrity.

Mechanistic Decision Matrix

Select the appropriate protocol based on your substrate's functional group profile and target product.

ReagentSelection Start START: Substrate Analysis Target Target Product? Start->Target Aldehyde Aldehyde (-CHO) Target->Aldehyde Partial Red. Amine Primary Amine (-CH2NH2) Target->Amine Full Red. ProtoC PROTOCOL C: DIBAL-H (-78°C) (Partial Reduction) Aldehyde->ProtoC Sensitive Contains Esters, Ketones, or Alkenes? Amine->Sensitive ProtoA PROTOCOL A: LiAlH4 (LAH) (Standard, High Yield) Sensitive->ProtoA No (Robust) ProtoB PROTOCOL B: CoCl2 / NaBH4 (Chemoselective) Sensitive->ProtoB Yes (Sensitive)

Figure 1: Decision tree for reagent selection ensuring chemoselectivity and scaffold integrity.

Protocol A: Lithium Aluminum Hydride (LAH) Reduction

Best for: Robust substrates requiring full conversion to primary amines. Mechanism: Nucleophilic attack of hydride on the nitrile carbon, forming an aluminum-imine complex, followed by a second hydride attack.

Critical Considerations
  • The "Fieser" Quench: Spiro[2.5]octane amines are often highly lipophilic. Standard acidic workups or random water additions create gelatinous aluminum emulsions that trap the product. The Fieser method produces a granular precipitate that is easily filtered.[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck RB flask equipped with a reflux condenser and N2 inlet.

  • Reagent Prep: Charge LAH (2.0 equiv) into the flask. Suspend in anhydrous THF (0.2 M relative to substrate). Cool to 0°C.[2][3]

  • Addition: Dissolve the spiro-nitrile (1.0 equiv) in minimum anhydrous THF. Add dropwise to the LAH suspension over 15 mins.

    • Note: Gas evolution (H2) will occur if the substrate is wet or has acidic protons.

  • Reaction: Warm to Room Temperature (RT). If the nitrile is sterically hindered (e.g., adjacent to the spiro center), heat to mild reflux (65°C) for 4–12 hours. Monitor by TLC (disappearance of starting material).

  • The Fieser Workup (Crucial Step): Cool the mixture to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (add very slowly; vigorous H2 evolution).

    • x mL 15% aqueous NaOH.[3][4]

    • 3x mL Water.[3]

  • Isolation: Warm to RT and stir for 15 mins. The gray/white aluminum salts will turn granular. Filter through a Celite pad.[3] Wash the cake with Et2O.

  • Purification: Dry filtrate over Na2SO4 and concentrate.

Protocol B: Cobalt(II) Chloride / Sodium Borohydride

Best for: Chemoselective reduction in the presence of esters or alkenes. Mechanism: In situ generation of Cobalt Boride (Co2B), which coordinates the nitrile and facilitates hydride transfer from NaBH4.[5] This method is exceptionally mild and avoids the harsh basicity of LAH.

Step-by-Step Methodology
  • Setup: Use a standard RB flask open to air (or under loose N2; strictly anhydrous conditions are not required).

  • Dissolution: Dissolve the spiro-nitrile (1.0 equiv) and CoCl2·6H2O (0.5 equiv) in Methanol (0.1 M). The solution will be deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH4 (5.0 equiv) portion-wise.

    • Observation: The solution will turn black immediately (formation of Co2B) with vigorous H2 evolution.[5]

  • Completion: Stir at RT for 1–2 hours.

  • Workup:

    • Quench with 1N HCl (carefully) to dissolve the black precipitate and destroy excess borohydride.

    • Basify to pH >10 with conc. NH4OH (to free the amine).

    • Extract with DCM or EtOAc.

    • Note: The spiro-amine may form a complex with cobalt. If the organic layer is pink, wash with EDTA solution.

Protocol C: Partial Reduction to Aldehyde (DIBAL-H)

Best for: Generating the aldehyde intermediate for reductive amination or Wittig reactions.

Step-by-Step Methodology
  • Setup: Flame-dried glassware, strictly inert atmosphere (Argon/N2).

  • Reaction: Dissolve spiro-nitrile (1.0 equiv) in anhydrous DCM or Toluene. Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.1 equiv, 1.0 M in Hexanes) dropwise down the side of the flask to pre-cool the reagent.

    • Rate: Maintain internal temp < -70°C.

  • Equilibration: Stir at -78°C for 2 hours. Do NOT warm up (warming leads to over-reduction to amine).

  • Hydrolysis:

    • Add Methanol (excess) at -78°C to quench.

    • Pour the cold mixture into a saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously at RT for 2 hours until the two layers separate clearly (Rochelle's salt breaks the Aluminum-emulsion).

Analytical Validation

Verify the transformation using the following spectroscopic markers.

FeatureNitrile (Starting Material)Primary Amine (Product)Aldehyde (Product)
IR (cm⁻¹) ~2240 (Sharp, weak/med)~3300-3400 (Broad, doublet)~1720 (Strong, C=O)
¹H NMR α-protons: ~2.3–2.5 ppmα-protons: Upfield shift to ~2.6–2.8 ppmAldehyde proton: ~9.6–9.8 ppm
¹³C NMR Cyano Carbon: ~118–120 ppmC-NH2: ~40–45 ppmCarbonyl: ~200 ppm

Spiro-Ring Integrity Check: Check the high-field region of the ¹H NMR (0.3 – 0.8 ppm). The cyclopropane protons of the spiro[2.5]octane system typically appear here as multiplets.

  • Pass: The integration and pattern remain consistent (4H).

  • Fail: Disappearance of high-field signals indicates ring opening (usually to a gem-dimethyl or ethyl group).

References

  • Osby, J. O., et al. (1986).[5] "Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions." Journal of the American Chemical Society.[4][5]

  • Wender, P. A., et al. (1989). "Preparation of Alkenyl Carbinols: Reduction Protocols." Organic Syntheses. (Reference for general LAH handling and Fieser workup in strained systems).

  • Caddick, S., et al. (2003).[6] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters. (Cobalt/Nickel Boride protocols).[2][6][7]

  • BenchChem Technical Guide. (2025). "Application Notes for Nitrile Reduction." (General protocols for heterocyclic nitrile reduction).

Sources

Troubleshooting & Optimization

preventing reversibility of cyanohydrin formation in spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CY-SPIRO-404 Subject: Preventing Reversibility & Hydrolysis of Spiro-Cyanohydrins Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your spiro-cyanohydrin product is "vanishing" during workup or failing to reach full conversion.

The Core Problem: Spiro-cyclic ketones possess unique conformational strain and steric hindrance at the quaternary center. Unlike simple aldehydes, the thermodynamic equilibrium for spiro-cyanohydrin formation often favors the starting ketone (


). Furthermore, the resulting tertiary cyanohydrin is highly susceptible to the retro-cyanohydrin reaction  (decomposition) upon exposure to moisture or base.

This guide details the "Kinetic Trap" strategy using Trimethylsilyl Cyanide (TMSCN) and Lewis Acid catalysis to permanently lock the product and prevent reversion.

Module 1: The Equilibrium Trap (Diagnostics)

Before attempting the reaction again, understand why the standard NaCN/AcOH method fails for spiro compounds.

Thermodynamic Analysis

In spiro-ketones, the carbon is


 hybridized (trigonal planar, 120° angles). Converting this to a cyanohydrin forces the carbon into an 

geometry (tetrahedral, 109.5° angles). In spiro systems, this compression often increases steric clash between the rings, making the product thermodynamically unstable compared to the starting material.

Symptoms of Reversibility:

  • TLC: Product spot appears during reaction but disappears after aqueous workup.

  • NMR: Crude NMR shows a mixture of ketone and product; purified NMR shows only ketone.

  • Yield: Stalls at ~40-50% regardless of reaction time (equilibrium limit).

Visualizing the Problem vs. Solution

The following diagram illustrates how the "O-Silyl Trap" bypasses the reversible equilibrium.

Equilibrium_Trap Ketone Spiro-Ketone (Starting Material) Inter Tetrahedral Alkoxide Ketone->Inter + CN⁻ (Slow) Inter->Ketone Retro-Reaction (Fast in Spiro) Cyanohydrin Free Cyanohydrin (Unstable Product) Inter->Cyanohydrin + H⁺ TMS_Product O-TMS Cyanohydrin (Trapped/Stable) Inter->TMS_Product + TMS Group (Irreversible Trap) Cyanohydrin->Inter - H⁺ (Base)

Caption: The "Retro-Reaction" (red dashed lines) dominates in hindered spiro systems. The TMS-Trap (green line) forms a strong Si-O bond (approx. 130 kcal/mol), effectively removing the alkoxide from the equilibrium.

Module 2: The TMSCN Solution (Protocol)

To synthesize stable spiro-cyanohydrins, you must abandon thermodynamic control (NaCN) and utilize Zinc Iodide (


) catalyzed Cyanosilylation . This method generates the O-trimethylsilyl ether, which is chemically robust.
Reagent Comparison
FeatureStandard Method (NaCN/H⁺)The Solution (TMSCN/ZnI₂)
Active Species HCN (Generated in situ)TMS-CN (Lewis Acid Activated)
Reversibility High (Equilibrium driven)Irreversible (Product is trapped)
Spiro-Compatibility Poor (Steric clashes reverse rxn)Excellent (Si-O bond drives rxn)
Moisture Sensitivity LowHigh (Requires anhydrous conditions)
Safety High HCN riskReduced volatile HCN risk
Step-by-Step Protocol (The "Evans" Modification)

Prerequisites:

  • Flame-dried glassware (Critical).

  • Argon/Nitrogen atmosphere.

  • Reagent Quality:

    
     is hygroscopic. If it is pink/wet, it must be dried under vacuum at 100°C or sublimed. Fresh TMSCN is clear; yellow TMSCN implies hydrolysis.
    

Procedure:

  • Setup: Charge a dried flask with the spiro-ketone (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.5 M concentration). Note: THF can coordinate to the Lewis Acid and slow the reaction; DCM is preferred.

  • Catalyst Addition: Add Zinc Iodide (

    
    )  (0.05 – 0.1 equiv). Stir until mostly dissolved.
    
  • The Trap: Add Trimethylsilyl Cyanide (TMSCN) (1.2 – 1.5 equiv) dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Troubleshooting: If no reaction after 2 hours, add another 0.1 equiv of

      
       or switch to a stronger Lewis Acid like TMSOTf  (Trimethylsilyl triflate) (0.01 equiv) at -78°C.
      
  • Monitoring: Monitor by TLC. The product (

    
    ) will usually be higher (less polar) than the starting ketone due to the silyl cap.
    
Module 3: Post-Reaction Stability (Workup)

CRITICAL WARNING: The most common point of failure is the workup. Exposing a tertiary silyl-cyanohydrin to basic water (pH > 7) or fluoride ions will cleave the silyl group. Once the silyl group is gone, the free cyanohydrin will spontaneously eject cyanide and revert to the ketone.

Troubleshooting Workflow

Workup_Flow Start Reaction Complete (TLC shows conversion) Decision Is the product acid-sensitive? Start->Decision PathA No (Standard) Decision->PathA Robust Substrate PathB Yes (Spiro/Strained) Decision->PathB Labile Spiro Substrate StepA1 Quench with sat. NaHCO3 (Do NOT use NaOH) PathA->StepA1 StepA2 Rapid Extraction (DCM) StepA1->StepA2 StepB1 Non-Aqueous Workup PathB->StepB1 StepB2 Remove volatiles (High Vac) Direct Chromatography StepB1->StepB2

Caption: Decision tree for isolation. For highly reversible spiro compounds, avoid aqueous contact entirely (Path B).

Recommended Isolation Methods

Method A: The "Non-Aqueous" Strip (Recommended for high instability)

  • Dilute the reaction mixture with dry hexane or pentane. This often precipitates the zinc salts.

  • Filter through a pad of Celite under nitrogen.

  • Concentrate the filtrate under reduced pressure.

  • Result: Pure O-TMS cyanohydrin. (This can often be used directly in the next step, e.g., reduction or hydrolysis).

Method B: The Buffered Quench

  • Pour reaction mixture into a vigorously stirring mixture of DCM and saturated aqueous

    
      (mildly acidic/neutral).
    
  • Never use

    
    , 
    
    
    
    , or basic brine.
  • Separate layers immediately. Dry organic layer over

    
    .[1]
    
  • Concentrate.[2][3][4][5][6][7]

FAQ: Frequently Asked Questions

Q: Can I use


 instead of 

?
A: Yes. Titanium isopropoxide is excellent for "bifunctional" activation, especially if you are attempting asymmetric cyanosilylation with chiral ligands. However, for pure throughput of hindered spiro ketones,

is often more active and cheaper.

Q: I need the free cyanohydrin (-OH), not the silyl ether (-OTMS). How do I deprotect without reversing it? A: This is the "Catch-22." Deprotecting the TMS group often triggers the retro-reaction.

  • Strategy: Do not isolate the free cyanohydrin. Perform the next reaction (e.g., hydrolysis to acid, reduction to amine) directly on the TMS-protected intermediate. The reaction conditions (e.g.,

    
     reduction or acidic hydrolysis) will cleave the TMS group and transform the nitrile simultaneously, pushing the equilibrium forward.
    

Q: My


 won't dissolve in DCM. 
A:  It doesn't need to be fully dissolved to work (heterogeneous catalysis). However, if it looks clumpy/wet, it is deactivated. Add a crystal of Iodine (

) to the mixture; this can sometimes reactivate the surface or generate fresh

in situ.
References
  • Evans, D. A.; Truesdale, L. K.; Carroll, G. L. "Cyanosilylation of Aldehydes and Ketones. Synthesis of Silylated Cyanohydrins." Journal of Organic Chemistry, 1974 , 39(7), 914–917.

  • Gassman, P. G.; Talley, J. J. "Cyanohydrins from ketones. A convenient synthesis of cyanohydrin trimethylsilyl ethers." Tetrahedron Letters, 1978 , 19(40), 3773–3776.

  • Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 1999 , 99(12), 3649–3682.

  • Kurono, N.; Ohkuma, T. "Cyanosilylation of Carbonyl Compounds." ACS Catalysis, 2016 , 6(2), 989–1023.

Sources

optimizing solvent selection for spiro[2.5]octane cyanosilylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #CS-SPIRO-088 Subject: Optimizing Solvent Selection for Spiro[2.5]octane Cyanosilylation Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering challenges with the cyanosilylation of a spiro[2.5]octane derivative (likely spiro[2.5]octan-4-one or similar). This substrate presents a unique "dual-threat" challenge:

  • Steric Hindrance: The spiro-fused cyclopropane ring creates significant steric bulk at the

    
    -position, impeding nucleophilic attack.
    
  • Ring Strain Instability: The cyclopropane ring (Walsh orbitals) is sensitive to strong Lewis acids (LAs), posing a risk of acid-catalyzed ring-opening or expansion rearrangements (e.g., to bicyclo[3.2.0]heptanes) rather than the desired 1,2-addition.

This guide prioritizes chemoselectivity (preserving the spiro-ring) and reaction rate through precision solvent engineering.

Phase 1: Diagnostic & Solvent Selection Matrix

Before optimizing, identify your primary failure mode. Select your solvent system based on the specific catalyst class you are employing.

Solvent Decision Tree

Use the logic below to select the starting solvent system.

SolventSelection Start Select Catalyst Type StrongLA Strong Lewis Acid (TiCl4, AlCl3, SnCl4) Start->StrongLA MildLA Mild Lewis Acid (ZnI2, Yb(OTf)3, TMSOTf) Start->MildLA Organo Organocatalyst (Thiourea, Cinchona, IDPi) Start->Organo Risk High Risk: Ring Opening StrongLA->Risk Avoid if possible Solvent1 DCM or CHCl3 (-78°C) MildLA->Solvent1 Standard Solvent2 THF or Et2O (Coordinating) MildLA->Solvent2 If selectivity poor Solvent3 Toluene or Xylenes (Non-polar) Organo->Solvent3 Best for enantioselectivity (Tight Ion Pairing) Risk->Solvent1 If necessary, use Cryogenic

Figure 1: Decision matrix for solvent selection based on catalyst acidity and substrate stability risks.

Phase 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction conversion is stalling at <40%. Should I switch to a more polar solvent like DMF or DMSO?

Recommendation: No. Avoid highly polar aprotic solvents (DMF, DMSO) for this reaction.

  • The Mechanism: Cyanosilylation relies on the activation of the carbonyl oxygen by the catalyst (Lewis acid or H-bond donor). Highly polar solvents like DMF are strong Lewis bases. They will coordinate competitively to your catalyst, effectively "poisoning" it and shutting down the reaction [1].

  • The Fix:

    • Increase Concentration: Spiro-compounds are sterically hindered.[1] Increase reaction concentration to 1.0 M - 2.0 M (standard is 0.1 M) to drive bimolecular kinetics.

    • Solvent Switch: If using a Lewis Acid (e.g., ZnI

      
      ), switch to Dichloromethane (DCM) . It is non-coordinating but polar enough to solubilize the catalyst. If using an organocatalyst, switch to Toluene  to enhance H-bonding interactions.
      
Q2: I see a new spot on TLC, but it’s not the cyanohydrin. Is my cyclopropane ring opening?

Diagnosis: Likely, yes. This is a common side reaction with spiro[2.5]octanes in the presence of strong acids.

  • The Cause: Strong Lewis acids (e.g., TiCl

    
    , BF
    
    
    
    OEt
    
    
    ) can coordinate to the ketone and trigger a "homo-Michael" type ring opening or a Wagner-Meerwein rearrangement driven by the relief of ring strain in the cyclopropane [2].
  • The Solution:

    • Change Catalyst: Switch to a "soft" Lewis acid like Yb(OTf)

      
        or ZnI
      
      
      
      , or a metal-free organocatalyst (e.g., thiourea derivatives).
    • Solvent Damping: If you must use a strong Lewis acid, use Diethyl Ether (Et

      
      O)  or THF . The oxygen in the solvent will weakly coordinate to the metal center, moderating its acidity and reducing the "aggressiveness" toward the cyclopropane ring [3].
      
Q3: How do I maximize diastereoselectivity (dr)?

Recommendation: Use non-polar aromatic solvents (Toluene, Mesitylene) at low temperatures.

  • The Logic: In non-polar solvents, the catalyst and substrate form a "tight ion pair" or a rigid H-bonded complex. This rigidity maximizes the steric differentiation between the Re and Si faces of the ketone.

  • Protocol:

    • Solvent: Toluene (anhydrous).

    • Temperature: -40°C to -78°C.

    • Catalyst: Chiral thioureas or confined imidodiphosphoric acids (IDPi) are superior for hindered ketones [4].

Q4: The product hydrolyzes back to the ketone during workup. How do I prevent this?

Recommendation: Avoid aqueous acidic workups.

  • The Issue: Silylated cyanohydrins of hindered ketones are thermodynamically unstable relative to the ketone + HCN in the presence of water/acid.

  • The Protocol:

    • Quench: Add a small amount of solid NaHCO

      
       directly to the reaction mixture.
      
    • Filter: Filter the mixture through a pad of Celite or silica to remove the catalyst.

    • Evaporate: Remove solvent in vacuo.

    • Purify: If column chromatography is needed, use silica gel pre-treated with 1% Et

      
      N to neutralize acidity, or perform distillation if the product is volatile [5].
      

Phase 3: Validated Experimental Protocols

Protocol A: Mild Lewis Acid Catalysis (Standard)

Best for: General synthesis, robust substrates.

ParameterSpecificationNotes
Solvent DCM (Dichloromethane) Anhydrous, distilled over CaH

.
Catalyst ZnI

(5-10 mol%)
Weigh in glovebox or dry quickly; hygroscopic.
Reagent TMSCN (1.2 - 1.5 equiv) WARNING: Toxic. Handle in fume hood.
Temp 0°C

RT
Start cold to control exotherm.
Conc. 0.5 M - 1.0 M High conc. overcomes steric hindrance.

Step-by-Step:

  • Dissolve spiro[2.5]octan-4-one (1.0 equiv) and ZnI

    
     (0.05 equiv) in anhydrous DCM (1.0 M) under Argon.
    
  • Cool to 0°C.

  • Add TMSCN (1.2 equiv) dropwise over 5 minutes.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (stain with PMA or KMnO

    
    ).
    
  • Workup: Dilute with Et

    
    O, wash with sat. NaHCO
    
    
    
    , brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: Organocatalytic Enantioselective Route

Best for: High stereocontrol, acid-sensitive spiro-rings.

ParameterSpecificationNotes
Solvent Toluene Anhydrous; maximizes enantioselectivity.
Catalyst Bifunctional Thiourea (5 mol%) e.g., Jacobsen's thiourea.
Additive 2,2,2-Trifluoroethanol (1.0 equiv) Proton source to accelerate turnover.
Temp -40°C Cryogenic temp essential for high ee.

Phase 4: Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired cyanosilylation vs. the unwanted ring-opening driven by strong Lewis acids.

Mechanism Substrate Spiro[2.5]octan-4-one Coordination Catalyst-Substrate Complex Substrate->Coordination + Catalyst Path1 Path A: Nucleophilic Attack (Weak LA / Organocat) Coordination->Path1 TMSCN Path2 Path B: Ring Activation (Strong LA: TiCl4, AlCl3) Coordination->Path2 Over-activation TransitionState Sterically Hindered TS (Requires Non-polar Solvent) Path1->TransitionState Product Silylated Cyanohydrin (Target) TransitionState->Product Carbocation Ring Opening / Rearrangement (Relief of Strain) Path2->Carbocation Byproduct Fused Bicyclic Byproducts Carbocation->Byproduct

Figure 2: Mechanistic divergence. Strong Lewis acids in non-coordinating solvents increase the risk of Path B (Red).

References

  • Solvent Effects in Catalysis: Cui, X., et al. (2015). Solvent-free heterogeneous catalysis for cyanosilylation in a dynamic cobalt-MOF. Dalton Transactions.

  • Lewis Acid Risks with Cyclopropanes: Alajarin, M., et al. (2020).[2][3] Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]. Journal of Organic Chemistry. [3]

  • Organocatalysis & Solvent Polarity: Wadamoto, M., et al. (2007). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society.

  • Confined Acid Catalysis (IDPi): Zhou, F., et al. (2022). Organocatalytic stereoselective cyanosilylation of small ketones. Nature Chemistry.

  • Workup & Stability: Organic Syntheses, Coll. Vol. 6, p. 307 (1988). Preparation of Silylated Cyanohydrins.

Sources

crystallization techniques for spiro[2.5]octane-6-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[2.5]octane-6-carbonitrile Crystallization

Case ID: SP-CN-CRYST-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Polymorphism, Phase Separation (Oiling Out), and Diastereomer Resolution.

Introduction: The "Spiro-Nitrile" Challenge

Welcome to the technical guide for the crystallization of spiro[2.5]octane-6-carbonitrile derivatives. As a researcher, you are likely facing a specific set of physical chemistry challenges inherent to this scaffold:

  • Conformational Rigidity: The spiro[2.5]octane core is sterically strained and rigid. Unlike flexible alkyl chains, it cannot easily "wiggle" into a lattice, leading to high lattice energies but slow nucleation kinetics.

  • The "Janus" Effect: You have a highly lipophilic spiro-hydrocarbon cap fused to a polar nitrile tail. This amphiphilic nature makes the molecule prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before true crystallization occurs.

  • Stereoisomerism: The 6-position creates cis and trans diastereomers relative to the spiro ring. These isomers often possess vastly different solubilities, which we can exploit.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/turbid, and oily droplets form on the flask walls. No crystals appear, or they form trapped inside the hardened oil.

Root Cause: The system has entered the "metastable zone" where the energy barrier to form a liquid phase is lower than the barrier to form a solid crystal lattice. This is common in nitriles due to their high dipole moments interacting with non-polar solvents.

Protocol: Seeded Cooling with Isothermal Hold

Do not simply cool slower. You must bypass the LLPS region.

  • Solvent Selection: Switch to a system with a wider Metastable Zone Width (MSZW).

    • Avoid: Pure Ethanol or pure Hexane (extremes often trigger LLPS).

    • Recommended:Isopropyl Acetate (IPAc) / n-Heptane or MTBE / Heptane . The ether/ester oxygen coordinates weakly with the nitrile, stabilizing the solution phase just enough to prevent oiling.

  • Solubility Mapping: Determine the saturation temperature (

    
    ) at your target concentration (e.g., 50 mg/mL).
    
  • The "Hold" Step:

    • Heat to

      
       to dissolve.
      
    • Cool rapidly to

      
       (Supersaturation 
      
      
      
      ).
    • ADD SEEDS (0.5 - 1.0 wt%): Use milled seeds of the desired form.

    • HOLD at this temperature for 2–4 hours. Crucial: Allow the seeds to heal and surface area to increase before cooling further.

  • Cooling Ramp: Cool at a non-linear rate (cubic cooling is best, or

    
    ) to the isolation temperature.
    
Workflow Visualization: Oiling Out Remediation

OilingOutRemediation Start Dissolution (T > Tsat) Cool1 Cool to Tsat - 2°C Start->Cool1 Check Turbidity/Oil Detected? Cool1->Check Seed Add Seeds (0.5 wt%) Check->Seed No (Clear) Fail Remelt & Adjust Solvent Ratio Check->Fail Yes (Oiling) Hold Isothermal Hold (2-4 Hours) Seed->Hold Grow Slow Cooling (0.1°C/min) Hold->Grow Success Crystalline Suspension Grow->Success Fail->Start

Figure 1: Decision tree for avoiding Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Diastereomer Separation (Cis/Trans Resolution)

Symptom: You have a mixture of cis and trans spiro[2.5]octane-6-carbonitrile (e.g., 60:40 ratio) and need >98% purity of one isomer.

Scientific Insight:

  • Trans-isomer: Typically packs more efficiently (higher density, higher melting point) due to the equatorial preference of the nitrile group minimizing steric clash with the cyclopropane ring.

  • Cis-isomer: Often more soluble due to the "kinked" shape disrupting lattice forces.

Protocol: Thermodynamic Slurry Conversion

Fractional recrystallization is inefficient here. Use Ostwald Ripening.

  • Preparation: Create a saturated suspension of your crude mixture in Methanol/Water (9:1) or Toluene .

    • Note: Toluene is excellent for spiro-compounds due to

      
      -stacking interactions with the nitrile, often differentiating the isomers.
      
  • Equilibration: Stir the slurry at room temperature for 24 hours.

  • Analysis: Filter a small aliquot. Analyze the solid phase via HPLC or NMR.

    • Scenario A: The solid is enriched in the Trans isomer (Thermodynamic product). Continue slurrying at elevated temperature (

      
      ) to speed up conversion.
      
    • Scenario B: You need the Cis isomer (Kinetic product). You cannot use slurrying. You must use Kinetic Seeding .

      • Dissolve mixture in hot Isopropyl Alcohol (IPA) .

      • Rapidly cool to

        
        .
        
      • Seed with pure Cis crystals immediately.

      • Filter rapidly (within 15 mins) before the Trans isomer nucleates.

Data Table: Solvent Screening for Isomer Resolution
Solvent SystemPolarityInteraction TypeBest ForRisk
MTBE LowVan der WaalsTrans isolationHigh evaporation
Toluene Low-Med

-Nitrile
Trans enrichmentSolvate formation
MeOH/H2O (80:20) HighHydrophobic EffectPushing out TransOiling out
IPA (Anhydrous) MedH-BondingKinetic Cis trapLow yield

Module 3: Solvate Management

Symptom: The melting point is lower than expected, or TGA (Thermogravimetric Analysis) shows weight loss before decomposition.

Issue: The nitrile group (


) is a weak Lewis base and can form channel solvates, especially with chlorinated solvents (DCM, Chloroform) or small alcohols.

Corrective Action:

  • Avoid DCM: Never use Dichloromethane for the final crystallization of spiro-nitriles. It fits too easily into the lattice voids created by the spiro-fusion.

  • Desolvation: If a solvate is formed, reslurry the solid in Water/Ethanol (95:5) . The high water content usually collapses the solvate channels and forces the formation of the anhydrous polymorph, as water is too small and polar to stabilize the hydrophobic spiro-pockets.

FAQ: Quick Troubleshooting

Q: My product is a sticky gum. How do I solidify it? A: This is likely the "glass" state. Dissolve the gum in a minimal amount of Et2O (Diethyl Ether), add n-Pentane until cloudy, and place in a freezer (


) for 48 hours. Scratch the flask with a glass rod to induce nucleation.

Q: Can I use co-crystals? A: Yes. If the nitrile is stubborn, try Fumaric Acid or Succinic Acid . These dicarboxylic acids can hydrogen bond with the nitrile nitrogen (though weak, it stabilizes the lattice).

Q: How do I know if I have the cis or trans isomer without X-ray? A: Use 1H-NMR. The proton at the C6 position (alpha to the nitrile) will show different coupling constants (


-values) due to the rigid chair conformation of the cyclohexane ring. The axial proton (usually in the trans isomer) typically has a larger coupling constant (

) compared to the equatorial proton.

References

  • Context: Describes the synthesis and purification of spiro[2.5]octane-5,7-dione, establishing MTBE and alcoholic solvents as viable systems for this scaffold class.
  • Oiling Out Mechanisms

    • Context: Authoritative guide on the thermodynamics of oiling out (LLPS) and the seeded cooling protocol.
    • Source: Mettler Toledo.
    • URL:[Link]

  • Context: Methodologies for separating rigid cis/trans isomers using stationary phases and crystallization logic (analogous to similar rigid bicyclic systems).

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Spiro[2.5]octane Cyanohydrins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric behavior of spiro[2.5]octane cyanohydrins under Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. As a class of compounds with unique structural rigidity and functional group characteristics, understanding their fragmentation patterns is crucial for their identification and structural elucidation in complex matrices, a common challenge in drug development and metabolomics. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for small molecule analysis.

Introduction: The Structural Uniqueness of Spiro[2.5]octane Cyanohydrins

Spiro[2.5]octane cyanohydrins are a fascinating class of molecules characterized by a cyclopropane ring fused in a spirocyclic manner to a cyclohexane ring, with a cyanohydrin functional group (a hydroxyl and a cyano group attached to the same carbon). This arrangement imparts significant steric strain and distinct chemical properties that influence their fragmentation in a mass spectrometer. The rigid spirocyclic core and the reactive cyanohydrin moiety create a molecule with multiple potential fragmentation initiation sites, leading to complex and informative mass spectra.

Cyanohydrins are important intermediates in organic synthesis, including the production of amino acids and carboxylic acids.[1][2] Their stability and reactivity can be influenced by their molecular structure, making mass spectrometry an invaluable tool for their characterization.[3][4][5]

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique is paramount in determining the nature and extent of fragmentation. Electron Ionization (EI) and Electrospray Ionization (ESI) represent two fundamentally different approaches, leading to complementary structural information.[6][7]

  • Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the analyte in the gas phase.[7][8] This process imparts significant energy, leading to extensive and often complex fragmentation.[9][10] While the molecular ion may be weak or absent, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.[11][12] EI is typically coupled with Gas Chromatography (GC).[13][14][15]

  • Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[16][17] This method imparts minimal excess energy, often resulting in an intact protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻).[6][8] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[18][19] ESI is commonly interfaced with Liquid Chromatography (LC).

Table 1: Comparison of EI and ESI for Spiro[2.5]octane Cyanohydrin Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment in the gas phase.[7]Ion formation from charged droplets in solution.[17]
Energy Transfer High (Hard Ionization).[7]Low (Soft Ionization).[6][16]
Molecular Ion Often weak or absent.[8]Typically a strong [M+H]⁺ or [M-H]⁻ peak.[16]
Fragmentation Extensive, occurs in the ion source.[20]Minimal in-source, induced by CID in MS/MS.[18][19]
Structural Information From a complex pattern of fragment ions.From controlled fragmentation of a selected precursor ion.[18]
Coupled Chromatography Gas Chromatography (GC).[13]Liquid Chromatography (LC).[8]
Ideal Analytes Volatile and thermally stable compounds.Polar and non-volatile compounds.[7]

Predicted Fragmentation Pathways of a Representative Spiro[2.5]octane Cyanohydrin

To illustrate the expected fragmentation patterns, we will consider a representative molecule: 1-hydroxy-spiro[2.5]octane-1-carbonitrile .

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy will likely lead to the cleavage of the bonds with the lowest dissociation energies. The presence of the heteroatoms (oxygen and nitrogen) will also direct fragmentation.[20]

Key Predicted Fragmentations:

  • Loss of HCN (M-27): A common fragmentation pathway for cyanohydrins, driven by the stability of the resulting ketone.[11]

  • Loss of H₂O (M-18): Dehydration is a common process for alcohols.

  • α-Cleavage: Cleavage of the bonds adjacent to the hydroxyl and cyano groups, as well as the spiro center. This can lead to the loss of the cyclopropyl group or ring-opening of the cyclohexane moiety.

  • Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentations, including the loss of ethene (C₂H₄) through retro-Diels-Alder type reactions after initial ring opening.

  • Spirocyclic System Fragmentation: The strained cyclopropane ring is susceptible to opening, which can initiate a cascade of further fragmentations.

EI_Fragmentation M Spiro[2.5]octane Cyanohydrin M+• M1 Loss of HCN (M-27) M->M1 - HCN M2 Loss of H₂O (M-18) M->M2 - H₂O M3 α-Cleavage (Loss of C₃H₅•) M->M3 - •C₃H₅ M4 Ring Opening M->M4 M5 Further Fragmentation M4->M5 e.g., - C₂H₄

Caption: Predicted EI fragmentation pathways for spiro[2.5]octane cyanohydrin.

Electrospray Ionization (ESI) with Tandem MS (MS/MS)

In positive-ion ESI-MS, the molecule will likely be observed as the protonated molecule, [M+H]⁺. Subsequent CID in an MS/MS experiment will induce fragmentation. The proton will likely reside on the nitrile nitrogen or the hydroxyl oxygen.

Key Predicted Fragmentations (from [M+H]⁺):

  • Loss of H₂O (M+H - 18): A facile loss from the protonated molecule, leading to a stable iminium ion.

  • Loss of HCN (M+H - 27): Similar to EI, this is a likely fragmentation pathway.

  • Loss of NH₃ (from protonated nitrile): If protonation occurs on the nitrile, loss of ammonia is possible, though less common than loss of water.

  • Ring Opening and Rearrangement: The energy from CID can induce the opening of the strained cyclopropane ring, followed by rearrangements and further fragmentation of the cyclohexane ring system. The fragmentation of spirocyclic systems can be complex, sometimes involving cleavages of the spirocyclic core itself.[19]

ESI_Fragmentation MH Protonated Molecule [M+H]⁺ F1 Loss of H₂O [M+H - 18]⁺ MH->F1 - H₂O F2 Loss of HCN [M+H - 27]⁺ MH->F2 - HCN F3 Ring Opening MH->F3 F4 Further Fragmentation F3->F4

Caption: Predicted ESI-MS/MS fragmentation of protonated spiro[2.5]octane cyanohydrin.

Experimental Protocols

To obtain the data for this comparative analysis, the following experimental setups are recommended.

GC-EI-MS Protocol

This protocol is designed for the analysis of the thermally stable spiro[2.5]octane cyanohydrin or a suitable derivative.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample Injection Column Capillary Column Separation Sample->Column He carrier gas IonSource EI Ion Source (70 eV) Column->IonSource Elution Analyzer Quadrupole Mass Analyzer IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the spiro[2.5]octane cyanohydrin in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.

  • GC System:

    • Injector: Split/splitless injector at 250°C. Use a split ratio of 20:1 to avoid column overloading.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This allows for the elution of the analyte while separating it from potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.[21]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400. This range will cover the molecular ion and the majority of expected fragments.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST/EPA/NIH) if available for similar compounds.[16]

LC-ESI-MS/MS Protocol

This protocol is suitable for the direct analysis of spiro[2.5]octane cyanohydrins in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL. The formic acid aids in protonation for positive ion mode.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).[16]

    • Desolvation Gas: Nitrogen at 600 L/hr.

    • Desolvation Temperature: 350°C.

    • MS Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.

    • MS/MS Scan: Product ion scan of the selected [M+H]⁺ precursor. Use a collision energy ramp (e.g., 10-40 eV) to observe a wide range of fragment ions.

  • Data Analysis: Extract the chromatogram for the [M+H]⁺ ion. Analyze the MS/MS spectrum to identify key fragmentation pathways and propose fragment structures.

Conclusion

The mass spectrometric analysis of spiro[2.5]octane cyanohydrins yields distinct and complementary information depending on the ionization technique employed. GC-EI-MS provides a detailed fragmentation fingerprint useful for library matching and structural confirmation of known compounds. In contrast, LC-ESI-MS/MS offers the ability to determine the molecular weight of unknown or novel analogs and to probe their fragmentation in a controlled manner, which is invaluable for structural elucidation. Researchers should consider the nature of their sample and their analytical goals when choosing between these powerful techniques. The predictive framework and protocols provided in this guide serve as a robust starting point for the mass spectrometric characterization of this unique class of spirocyclic compounds.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). In PMC. Retrieved February 12, 2026, from [Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. (2012). In ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 12, 2026, from [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2009). In PubMed. Retrieved February 12, 2026, from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). In Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). In MetwareBio. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2015). In PMC. Retrieved February 12, 2026, from [Link]

  • Comparison of electrospray LC–MS, LC–MS with Cold EI and GC–MS with Cold EI for sample identification. (2025). In ResearchGate. Retrieved February 12, 2026, from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (2012). In PubMed Central. Retrieved February 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. (n.d.). In Google Patents.
  • Synthesis method of spiro[2.5]octane-5-carboxylic acid. (n.d.). In Google Patents.
  • Gas chromatography–mass spectrometry. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2019). In RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). In Chemguide. Retrieved February 12, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. (n.d.). In Spectro Inlets. Retrieved February 12, 2026, from [Link]

  • How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds?. (2025). In Persee. Retrieved February 12, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). In eGyanKosh. Retrieved February 12, 2026, from [Link]

  • Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). (n.d.). In Scribd. Retrieved February 12, 2026, from [Link]

  • The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. (2000). In Organic Letters. Retrieved February 12, 2026, from [Link]

  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Hydrogen cyanide. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Formation of Cyanohydrins from ketones and aldehydes. (n.d.). In Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Two Fatal Intoxications with Cyanohydrins. (2016). In PubMed. Retrieved February 12, 2026, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). In PMC. Retrieved February 12, 2026, from [Link]

Sources

comparing spiro[2.5]octane vs spiro[3.5]nonane reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Spiro[2.5]octane and Spiro[3.5]nonane , designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary: The Strain-Stability Trade-off[1]

In the expansion of chemical space beyond "flatland" (aromatic-heavy scaffolds), spirocyclic hydrocarbons have emerged as critical tools for increasing fraction saturated carbon (


) and improving physicochemical properties.

The choice between Spiro[2.5]octane and Spiro[3.5]nonane is rarely arbitrary; it represents a fundamental decision between reactive geometry and metabolic robustness .

  • Spiro[2.5]octane acts as a "loaded spring." Its high ring strain (~27.5 kcal/mol in the cyclopropyl moiety) makes it chemically labile, prone to acid-catalyzed rearrangements, and useful as a reactive intermediate or a specific covalent trap.

  • Spiro[3.5]nonane functions as a "rigid spacer." With significantly lower strain and a larger steric volume, it serves as a metabolically stable bioisostere for gem-dimethyl groups, offering superior lipophilicity modulation without the liability of ring-opening.[1]

This guide analyzes the reactivity profiles, structural implications, and experimental validation of these two scaffolds.[2]

Structural & Electronic Profile

The reactivity difference is rooted in the bond angles and strain energy at the spiro-fusion center.

Table 1: Physicochemical & Reactivity Benchmarks
FeatureSpiro[2.5]octaneSpiro[3.5]nonaneImplication
Spiro Ring Strain High (~27-28 kcal/mol)Moderate (~26 kcal/mol)[2.5] is significantly more prone to ring-opening.[1]
Hybridization

character (Walsh orbitals)
Closer to ideal

[2.5] exhibits alkene-like reactivity towards electrophiles.[1]
Conformation Bisected (rigid)Pucker/Butterfly (fluxional)[3.5] offers a larger hydrodynamic volume.
Acid Stability Low (Rearranges to bicyclics)High (Stable to dilute acid)[2.5] requires buffered conditions during synthesis.
Metabolic Risk P450 ring opening / alkylationLow (Standard hydroxylation)[3.5] is preferred for oral drug candidates.
The "Walsh Orbital" Effect

In Spiro[2.5]octane , the C-C bonds of the cyclopropane ring possess high p-character (Walsh orbitals). This electron density is capable of interacting with adjacent


-systems or carbocations, effectively behaving like a latent double bond.[1] Spiro[3.5]nonane , lacking this extreme orbital distortion, behaves as a standard aliphatic hydrocarbon.

Reactivity Deep Dive: Acid-Catalyzed Rearrangement[1]

The most critical differentiator between these scaffolds is their response to Brønsted or Lewis acids.

Mechanism: The Spiro[2.5]octane Rearrangement

Under acidic conditions, spiro[2.5]octane derivatives undergo a characteristic ring expansion or rearrangement, often yielding bicyclo[3.3.0]octane or bicyclo[3.2.1]octane systems. This is driven by the relief of ring strain and the stabilization of the resulting carbocation.

Spiro[3.5]nonane , conversely, is kinetically inert to these conditions. The cyclobutane ring, while strained, lacks the driving force for spontaneous ring expansion under mild acidic conditions.

Visualization: Acid-Catalyzed Pathways

The following diagram illustrates the divergent pathways.

ReactionPathways Spiro25 Spiro[2.5]octane (High Strain) Protonation Protonation / Carbocation Formation Spiro25->Protonation H+ Spiro35 Spiro[3.5]nonane (Moderate Strain) Stable No Reaction / Stable Salt Spiro35->Stable H+ (Dilute) Rearrange Wagner-Meerwein Rearrangement Protonation->Rearrange Strain Relief Bicyclic Bicyclo[3.3.0]octane Derivatives Rearrange->Bicyclic Irreversible

Figure 1: Divergent reactivity under acidic conditions. Spiro[2.5]octane undergoes skeletal rearrangement, while Spiro[3.5]nonane remains intact.

Experimental Protocols

To objectively compare these scaffolds in a drug discovery context, the following self-validating protocols are recommended.

Protocol A: Acid Stability Profiling (Kinetics)

Objective: Quantify the half-life (


) of the spiro-core under simulated physiological (gastric) or synthetic acidic conditions.[1]

Materials:

  • Substrate: 10 mM solution of Spiro[2.5]octane derivative and Spiro[3.5]nonane derivative (e.g., amine or alcohol derivatives) in

    
    .
    
  • Acid Source: Trifluoroacetic acid (TFA) or

    
    .[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene.[1]

Methodology:

  • Baseline: Acquire a

    
    -NMR spectrum of the substrate (10 mg) + Internal Standard in 
    
    
    
    (0.6 mL).
  • Initiation: Add 2.0 equivalents of TFA. Shake vigorously for 10 seconds.

  • Monitoring: Acquire spectra at

    
     min.
    
  • Analysis: Monitor the disappearance of the spiro-methylene protons.

    • Spiro[2.5]octane: Look for the collapse of the high-field cyclopropyl signals (0.3–0.8 ppm) and emergence of olefinic or downfield methine signals.

    • Spiro[3.5]nonane: Signals at 1.8–2.2 ppm should remain constant relative to the internal standard.

Expected Result: Spiro[2.5] derivatives often show


 min (depending on substitution), whereas Spiro[3.5] derivatives typically show >95% recovery after 24 hours.
Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess susceptibility to P450-mediated oxidation.[1]

Methodology:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Quench aliquots at 0, 10, 30, and 60 min with ice-cold acetonitrile containing IS.

  • Detection: Analyze via LC-MS/MS. Monitor for:

    • 
       (Hydroxylation)
      
    • 
       (Di-hydroxylation/Ring opening)[1]
      
  • Mechanistic Insight:

    • Spiro[2.5]octane: Watch for "suicide inhibition" or covalent binding events caused by radical opening of the cyclopropane ring.

    • Spiro[3.5]nonane: Primary metabolite is usually hydroxylation at the C-3 position of the cyclobutane or the cyclohexane ring (benign metabolism).

Applications in Drug Design[2][3][4][5]

Decision Matrix: When to use which?

DecisionMatrix Start Select Spiro Scaffold Q1 Is metabolic stability the primary driver? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Use35 Select Spiro[3.5]nonane (Robust, Lipophilic) Branch1->Use35 Q2 Do you need a reactive warhead or transient intermediate? Branch2->Q2 Q2->Use35 No (Just steric bulk) Use25 Select Spiro[2.5]octane (High Strain, Reactive) Q2->Use25 Yes

Figure 2: Strategic decision tree for medicinal chemists selecting between spiro-scaffolds.

Case Study: GPR119 Agonists

Research into GPR119 agonists utilized spiro[3.5]nonane (specifically 7-azaspiro[3.5]nonane) to replace piperidine cores.[1][2] The spiro[3.5] system provided the necessary vector orientation for receptor binding while significantly improving the metabolic half-life compared to less rigid analogs. A spiro[2.5] analog was rejected in early screening due to chemical instability during the acidic deprotection steps of synthesis.

References

  • BenchChem. (2025).[1][2][3][4][5][6] Spiro[3.5]nonan-2-ol in Medicinal Chemistry: A Technical Guide to Potential Applications. Retrieved from

  • Istomina, N. V., & Krivdin, L. B. (2008).[1][7] Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC, (xii), 68-73.[1][7][8] Retrieved from

  • Wiberg, K. B. (1986).[1] The structures and energies of small ring compounds. Angewandte Chemie International Edition. (Contextualizing ring strain energies).

  • Zhang, Q. W., et al. (2009).[1][9] Brønsted Acid Catalyzed Enantioselective Semipinacol Rearrangement for the Synthesis of Chiral Spiroethers. Angewandte Chemie Int. Ed. Retrieved from

  • Muller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Reference for Fsp3 and bioisostere principles).

  • Kuan, J. Y., et al. (2022).[1] Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds. Organic Letters. Retrieved from

Sources

Safety Operating Guide

Safe Disposal of 6-Hydroxyspiro[2.5]octane-6-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 6-Hydroxyspiro[2.5]octane-6-carbonitrile. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The primary hazard associated with this compound stems from its carbonitrile functional group, which necessitates specific handling protocols to prevent the release of toxic substances.

Core Hazard Assessment

6-Hydroxyspiro[2.5]octane-6-carbonitrile is a specialized chemical whose primary risk is associated with its nitrile (-C≡N) group. Nitrile compounds are classified as reactive and toxic due to their potential to release highly toxic hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2] Therefore, all waste streams containing this compound must be managed as hazardous waste.[3][4]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 1-Oxaspiro[2.5]octane-2-carbonitrile, indicate hazards including acute oral toxicity, serious eye damage, and skin and respiratory irritation.[5] All handling and disposal procedures must reflect this high level of potential hazard.

Table 1: Hazard Profile and Regulatory Information

Hazard CategoryDescriptionRegulatory Classification
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[5][6]Likely classified under EPA Hazardous Waste regulations due to reactivity (cyanide-bearing) and potential toxicity.[2][7]
Reactivity Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas.[1][2]EPA Hazardous Waste Characteristic of Reactivity (D003).[7]
Eye/Skin Irritation Causes serious eye damage and skin irritation.[5]Requires appropriate PPE to prevent contact.
Environmental Potentially toxic to aquatic life.[8]Must not be disposed of down the drain.[2]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for all personnel handling 6-Hydroxyspiro[2.5]octane-6-carbonitrile and its associated waste.

Table 2: Required PPE for Handling and Disposal

TaskRequired PPERationale
Routine Handling & Waste Collection - Safety goggles and face shield[4]- Long-sleeved lab coat- Double nitrile gloves[4]- Long pants and closed-toe shoes[3]Provides protection against splashes, skin contact, and eye damage. Double-gloving is recommended for handling cyanide compounds.[4]
Spill Cleanup - All items for routine handling- Chemical-resistant apron- For large spills outside a fume hood, a respirator may be required.[6]Offers enhanced protection during cleanup of concentrated materials where splash and exposure risk is higher.

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in preventing hazardous reactions. The cardinal rule is to never allow nitrile-containing waste to come into contact with acidic materials .[4]

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated area within the laboratory, at or near the point of generation, for the accumulation of 6-Hydroxyspiro[2.5]octane-6-carbonitrile waste.[2] This area must be clearly marked with a sign that reads "HAZARDOUS WASTE – Cyanide" and "No Acids."[4]

Step 2: Prepare Waste Containers
  • Liquid Waste: Use a dedicated, leak-proof container, preferably plastic, for all liquid waste.[2][9] The container must be clearly labeled "HAZARDOUS WASTE: 6-Hydroxyspiro[2.5]octane-6-carbonitrile, Liquid" and include the date waste was first added.[4]

  • Solid Waste: Use a separate, dedicated container for solid waste, such as contaminated gloves, weighing paper, and paper towels.[3] A 7-mil polyethylene bag or a puncture-resistant container is recommended. Label this container "HAZARDOUS WASTE: 6-Hydroxyspiro[2.5]octane-6-carbonitrile, Solid."[4]

Step 3: Waste Collection
  • Segregate at the Source: Collect liquid and solid wastes separately.[4]

  • Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[10]

  • Keep Containers Closed: All waste containers must be kept tightly sealed when not in use.[2]

  • Do Not Overfill: Fill containers to no more than 80% capacity to prevent spills.

Decontamination and Spill Management

Decontamination of Glassware and Surfaces

All equipment and work surfaces (e.g., fume hood) must be decontaminated after use. This is a two-step process performed entirely within a chemical fume hood.[3][4]

  • Initial Cleaning: Rinse all contaminated surfaces and glassware with a pH 10 buffer solution.[3][4] This basic solution helps to stabilize the nitrile compound.

  • Oxidative Decontamination: Following the buffer rinse, clean all surfaces and glassware with a freshly prepared 10% bleach solution.[3][4] The bleach (sodium hypochlorite) will oxidize the cyanide group, rendering it less toxic.

  • Final Rinse and Disposal: Perform a final rinse with water. All rinsates, wipes, and used gloves from this procedure must be disposed of as hazardous cyanide-containing waste.[4]

Spill Response Workflow

Immediate and correct response to a spill is critical to ensure safety.

Spill_Response_Workflow spill Spill Occurs location Assess Location spill->location in_hood Inside Fume Hood location->in_hood In Hood out_hood Outside Fume Hood location->out_hood Out of Hood size Assess Size in_hood->size evacuate EVACUATE AREA out_hood->evacuate small_spill Small Spill (<100 mL) size->small_spill Small large_spill Large Spill (>100 mL) size->large_spill Large cleanup Use Cyanide Spill Kit (Trained Personnel Only) small_spill->cleanup large_spill->evacuate decontaminate Decontaminate Area (pH 10 buffer, then 10% bleach) cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose alert Alert others & Call EH&S / 911 evacuate->alert

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Hydroxyspiro[2.5]octane-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

6-Hydroxyspiro[2.5]octane-6-carbonitrile is a specialized spirocyclic intermediate often utilized in the synthesis of cathepsin inhibitors (e.g., Odanacatib analogs). While specific toxicological data for this exact CAS may be sparse in public indices, its structural moieties—a strained spiro[2.5]octane ring fused with an


-hydroxy nitrile (cyanohydrin derivative)—mandate a high-containment handling protocol.

The Scientific Reality:

  • Cyanide Potential:

    
    -Hydroxy nitriles can reversibly release Hydrogen Cyanide (HCN) under physiological or thermal stress [1].
    
  • Spiro-Strain: The cyclopropane ring introduces bond strain, increasing reactivity compared to standard cyclohexanes [2].

  • Dust Hazard: As a likely crystalline solid, the primary exposure route is inhalation of particulates, which poses a risk of rapid systemic absorption.

Core Directive: Treat this compound as Acute Toxin Category 3 (Oral/Inhalation) and a Severe Eye Irritant . Do not rely on standard "low hazard" assumptions.

Hazard Identification & Risk Matrix

Hazard ClassRisk LevelMechanism of Action
Acute Toxicity (Oral) High Potential metabolic release of cyanide anions; inhibition of cytochrome c oxidase [1].
Eye Damage/Irritation Severe Mechanical abrasion from crystals + chemical irritation from the nitrile moiety.
Skin Sensitization Moderate Lipophilic nature of spiro-cycles facilitates dermal penetration.
Thermal Instability Moderate Avoid temperatures >40°C; risk of HCN evolution or ring-opening decomposition.

PPE Specifications: The "Defense-in-Depth" Strategy

Standard laboratory PPE is insufficient for high-risk nitrile intermediates. The following specifications are non-negotiable for safe handling.

A. Hand Protection (The Permeation Paradox)

Critical Insight: Do not assume standard disposable nitrile gloves provide adequate protection against organic solutions of this compound. Once dissolved (e.g., in DCM, DMF, or DMSO), the carrier solvent drives the toxin through the glove material [3].

State of MatterPrimary Glove LayerSecondary Glove LayerChange-Out Frequency
Dry Solid Nitrile (min 5 mil / 0.12 mm)None requiredEvery 60 mins or if torn
Solution (Organic) Silver Shield / 4H (Laminate) Nitrile (Outer, for grip)Immediate upon splash
Solution (Aqueous) Nitrile (Double Gloved)Nitrile (Outer, different color)Every 30 mins
B. Respiratory & Body Protection[1][2][3][4][5][6]
  • Respiratory:

    • Open Bench (Prohibited): Never handle dry powder on an open bench.

    • Fume Hood: Use N95 or P100 particulate respirator if weighing < 10 mg.

    • Large Scale (> 1g): Powered Air-Purifying Respirator (PAPR) or Full-Face Elastomeric Mask with ABEK-P3 cartridges (protects against organic vapors, acid gases/HCN, and particulates) [4].

  • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to dust migration risks.

  • Body: Tyvek® lab coat (disposable) with elastic cuffs.

Decision Logic: PPE Selection

The following diagram illustrates the logical flow for selecting the correct PPE based on the experimental phase.

PPE_Logic Start Handling 6-Hydroxyspiro[2.5]octane-6-carbonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood SolventType Identify Solvent Solution->SolventType YesHood Standard PPE: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Hood->YesHood Yes NoHood STOP WORK Respiratory Protection Required (P100 / N95) Hood->NoHood No Aggressive DCM, DMF, DMSO, THF SolventType->Aggressive Mild Water, Ethanol SolventType->Mild Laminate REQUIRED: Silver Shield/Laminate Gloves (Chemical Barrier) Aggressive->Laminate DoubleGlove Double Nitrile Gloves (Change every 15-30 min) Mild->DoubleGlove

Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent.

Operational Protocol: Safe Weighing & Dissolution

Objective: Minimize aerosolization and prevent dermal contact during the critical "Solid-to-Liquid" transition.

Step 1: Engineering Controls Setup
  • Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Place an Anti-Static Gun or Ionizer inside the hood. Spiro-compounds are often fluffy, electrostatic solids that "jump" during weighing.

  • Prepare a Decontamination Tray (secondary containment) lined with absorbent pads.

Step 2: The Weighing Procedure
  • Don PPE: Put on Tyvek coat, goggles, and double nitrile gloves.

  • Static Neutralization: Aim the anti-static gun at the container for 5 seconds before opening.

  • Transfer: Use a disposable spatula. Do not use metal spatulas if there is any risk of scratching the glass (spiro compounds can be shock-sensitive, though rare, caution is preferred).

  • Closing: Wipe the threads of the bottle with a Kimwipe dampened in ethanol before recapping to prevent crystal grinding in the threads.

Step 3: Dissolution (The High-Risk Moment)
  • Add solvent slowly to the solid.

  • Warning: If using acidic media, monitor for gas evolution (HCN risk).

  • Once dissolved, change outer gloves immediately . Micro-splashes are invisible but permeable.

Emergency Response: Cyanide & Exposure Protocol

Because this molecule contains a nitrile group potentially capable of metabolic release of cyanide, standard First Aid must be augmented.

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) Do NOT use solvents Skin->Wash FreshAir Move to Fresh Air Oxygen if available Inhale->FreshAir Symptoms Check for Cyanide Symptoms: Headache, Dizziness, Almond Odor, Rapid Breathing Wash->Symptoms FreshAir->Symptoms Medical Seek Medical Attention Inform: 'Nitrile Exposure' Symptoms->Medical IMMEDIATELY

Figure 2: Immediate response logic for exposure events.

Specific Medical Note

If the victim is unconscious or seizing, do not give mouth-to-mouth resuscitation (risk of secondary poisoning). Use a bag-valve-mask. Alert emergency services that "Cyanide Antidote Kit may be required" (hydroxocobalamin is preferred over nitrites for uncertain nitrile exposures) [5].

Disposal & Decontamination[3][9]

Principle: Segregate from acidic waste to prevent HCN generation.

  • Solid Waste: Place contaminated gloves, wipes, and spatulas in a dedicated "Hazardous Solid - Toxic" bag.

  • Liquid Waste:

    • Alkaline Stream: Adjust pH to > 10 using NaOH before disposal into the "Organic Waste" container. This stabilizes any free cyanide.

    • Never mix with acidic waste streams (e.g., HCl, H2SO4).

  • Spill Cleanup:

    • Cover spill with Dry Lime or Soda Ash (to keep pH high).

    • Scoop into a container.

    • Clean surface with 10% Bleach solution (oxidizes traces of cyanide/nitrile) [6].

References

  • National Institutes of Health (NIH). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US); 2015. Available at: [Link]

  • PubChem. Spiro[2.5]octane derivatives - Compound Summary. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Cyanide: Emergency Response Card. NIOSH.[1] Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Research Council. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.